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  • Product: Glycine allyl ester hydrochloride
  • CAS: 144156-16-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Glycine Allyl Ester Hydrochloride

This guide provides a comprehensive technical overview of Glycine Allyl Ester Hydrochloride, a key building block for researchers, scientists, and professionals in drug development and peptide chemistry. The structure of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Glycine Allyl Ester Hydrochloride, a key building block for researchers, scientists, and professionals in drug development and peptide chemistry. The structure of this document is designed to logically present the core chemical properties, synthesis, analysis, and applications of this versatile compound, supported by field-proven insights and authoritative references.

Introduction and Core Compound Identity

Glycine Allyl Ester Hydrochloride is the hydrochloride salt of the allyl ester of glycine, the simplest proteinogenic amino acid. Its structure combines the fundamental amino acid backbone with a reactive allyl group protecting the carboxylic acid. This feature makes it particularly valuable in multi-step organic syntheses, especially in peptide chemistry, where the allyl group serves as a readily cleavable protecting group.[1][2] The hydrochloride salt form enhances its stability and solubility in polar solvents, making it a convenient and shelf-stable reagent for laboratory use.[3][]

Table 1: Chemical Identifiers and Core Properties
PropertyValueReference(s)
IUPAC Name prop-2-enyl 2-aminoacetate;hydrochloride[5]
Synonyms Allyl glycinate hydrochloride[5]
CAS Number 144156-16-1[5][6]
Molecular Formula C₅H₁₀ClNO₂[5][6]
Molecular Weight 151.59 g/mol [5][6]
Canonical SMILES C=CCOC(=O)CN.Cl[5]
InChI Key GWTWGBWCBFNEEB-UHFFFAOYSA-N[5]

Physicochemical Properties

Understanding the physicochemical properties of Glycine Allyl Ester Hydrochloride is critical for its effective storage, handling, and application in experimental design.

Table 2: Key Physicochemical Data
PropertyDescriptionReference(s)
Appearance White to off-white or yellow solid/powder.[7]
Melting Point Data not consistently reported. For comparison, Glycine Benzyl Ester HCl melts at 138-140 °C.[]
Solubility Soluble in water and other polar solvents. The hydrochloride form enhances aqueous solubility.[]
Stability Stable under recommended storage conditions (cool, dry, tightly sealed). Susceptible to hydrolysis.[7][8]
pKa Not specifically reported, but the amino group's pKa is expected to be similar to other glycine esters (approx. 7.7 for the ethyl ester).
Stability and Degradation Profile

The primary degradation pathway for Glycine Allyl Ester Hydrochloride in aqueous solutions is the hydrolysis of the ester bond.[8] This reaction is catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis : Under acidic conditions (pH < 4), the reaction is generally slow. The ester carbonyl is protonated, making it more susceptible to nucleophilic attack by water.[8]

  • Base-Catalyzed Hydrolysis : Under neutral to alkaline conditions (pH > 7), hydrolysis is significantly more rapid. The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of glycine and allyl alcohol.[8]

Senior Application Scientist's Note: The pronounced instability in basic solutions is a crucial consideration. All aqueous stock solutions should be prepared fresh and, if storage is necessary, buffered to an acidic pH (e.g., pH 3-5) and stored at low temperatures (2-8 °C) to minimize degradation.

The workflow for assessing the stability of this compound is critical for formulation development.

Stability_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Formal Stability Study A Develop Stability-Indicating HPLC Method B Validate Method (Specificity, Linearity, Accuracy) A->B C Acid Hydrolysis (e.g., 0.1M HCl, 60°C) B->C D Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->D E Oxidative Stress (e.g., H₂O₂, 60°C) B->E F Thermal & Photolytic Stress B->F G Define Storage Conditions (e.g., 5°C, 25°C/60% RH) H Analyze Samples at Time Points (T=0, 1, 3, 6 mo) G->H I Determine Degradation Rate & Identify Degradants H->I J Establish Shelf-Life & Storage Recommendations I->J I->J

Caption: Logical workflow for a comprehensive stability study.[8]

Synthesis and Purification

Glycine Allyl Ester Hydrochloride can be prepared through several established synthetic routes. The choice of method often depends on the starting materials, scale, and desired purity.

Method 1: Fischer Esterification of Glycine

This direct approach involves reacting glycine with excess allyl alcohol under acidic conditions, typically generated by thionyl chloride (SOCl₂) or by bubbling HCl gas.

Experimental Protocol:

  • Suspend glycine (1.0 eq) in anhydrous allyl alcohol (5-10 fold excess).

  • Cool the mixture to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).

  • Slowly add thionyl chloride (1.2-1.5 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC until the starting glycine is consumed.

  • Cool the reaction mixture to room temperature and remove the excess allyl alcohol under reduced pressure.

  • Triturate the resulting crude oil or solid with cold diethyl ether to induce precipitation/crystallization.

  • Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield Glycine Allyl Ester Hydrochloride.

Senior Application Scientist's Note: The use of thionyl chloride is advantageous as it reacts with allyl alcohol to form HCl in situ, which catalyzes the esterification, and the byproducts (SO₂ and HCl) are volatile. Ensuring anhydrous conditions is key to maximizing yield, as water can hydrolyze the ester product.[9]

Method 2: Synthesis from Boc-Protected Glycine

This method is common in peptide synthesis workflows and involves coupling N-Boc-glycine with allyl alcohol, followed by deprotection of the Boc group.

Experimental Protocol:

  • Dissolve N-Boc-glycine (1.0 eq), allyl alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous solvent like dichloromethane (DCM).

  • Cool the solution to 0 °C and add a coupling agent such as DCC or EDC·HCl (1.1 eq).

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

  • Filter the reaction mixture to remove the urea byproduct and concentrate the filtrate in vacuo.

  • Purify the crude Boc-glycine allyl ester by column chromatography (silica gel, ethyl acetate/hexanes).

  • Dissolve the purified ester in a suitable solvent (e.g., dioxane or ethyl acetate) and add an excess of HCl (e.g., 4M HCl in dioxane) to remove the Boc group.

  • Stir for 1-2 hours at room temperature, then remove the solvent under reduced pressure to obtain the final hydrochloride salt.

Synthesis_Workflow cluster_0 Method 1: Fischer Esterification cluster_1 Method 2: From Boc-Glycine A Glycine + Allyl Alcohol B Add SOCl₂ at 0°C A->B C Reflux 3-4h B->C D Concentrate & Precipitate with Diethyl Ether C->D I Final Product: Glycine Allyl Ester HCl D->I Characterize E Boc-Glycine + Allyl Alcohol F Couple with DCC/DMAP E->F G Purify via Chromatography F->G H Deprotect with HCl/Dioxane G->H H->I Characterize

Caption: Comparative workflows for the synthesis of Glycine Allyl Ester Hydrochloride.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data

Nuclear Magnetic Resonance (¹H NMR): While a published spectrum for Glycine Allyl Ester Hydrochloride is not readily available, the expected chemical shifts (in D₂O) can be predicted based on similar structures like the ethyl and methyl esters.[10]

Table 3: Predicted ¹H NMR Chemical Shifts

Protons Predicted Shift (δ, ppm) Multiplicity Integration
-CH₂- (Glycine α-protons) ~3.9 - 4.1 Singlet (s) 2H
-O-CH₂- (Allyl) ~4.6 - 4.8 Doublet (d) 2H
=CH- (Allyl) ~5.8 - 6.0 Multiplet (m) 1H

| =CH₂ (Allyl, terminal) | ~5.2 - 5.4 | Multiplet (m) | 2H |

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Description Reference(s)
3100 - 2600 N⁺-H Stretch Broad absorption, characteristic of the ammonium salt.
~1750 C=O Stretch Strong, sharp peak from the ester carbonyl group.
~1640 C=C Stretch Weak to medium absorption from the allyl double bond.

| ~1200 | C-O Stretch | Strong absorption from the ester C-O bond. | |

Mass Spectrometry (MS): Under soft ionization techniques like Electrospray Ionization (ESI), the expected ion would be the protonated free base (Allyl glycinate, C₅H₉NO₂, MW: 115.13).

  • Expected [M+H]⁺: m/z = 116.1

Applications in Research and Development

Peptide Synthesis

The primary application of Glycine Allyl Ester Hydrochloride is as a protected amino acid building block in peptide synthesis.[11] The allyl ester is an effective protecting group for the C-terminus or for the side chains of acidic amino acids like aspartic and glutamic acid.[1][2]

Key Advantages of Allyl Protection:

  • Orthogonality: The allyl group is stable to the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups.[12][13] This orthogonality is crucial for complex synthetic strategies, such as the on-resin synthesis of cyclic or branched peptides.[13]

  • Mild Cleavage: It can be selectively removed under very mild, neutral conditions using a palladium(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger.[12] This prevents damage to sensitive functional groups elsewhere in the peptide.

  • No Bulky Byproducts: The cleavage reaction does not generate reactive carbocations, minimizing side reactions.[1]

Synthesis of Unnatural Amino Acids

Glycine esters serve as versatile starting materials for the synthesis of more complex and unnatural α-amino acids through the alkylation of their enolates or corresponding imines.[14][15] The allyl ester provides a stable yet removable handle during these synthetic transformations.

Safety and Handling

Glycine Allyl Ester Hydrochloride requires careful handling in a laboratory setting. It is classified as a potential irritant.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18][19] Avoid contact with skin and eyes.[19][20] Wash hands thoroughly after handling.[20]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[7][18]

  • Fire Hazards: The compound is combustible. In a fire, it may decompose to produce toxic and corrosive fumes, including hydrogen chloride, carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[16]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[17]

    • Eye Contact: Rinse cautiously with water for several minutes.[19]

    • Inhalation: Move the person to fresh air.[17]

    • Ingestion: Rinse mouth and seek medical attention.[16]

References

  • PubChem. (n.d.). Prop-2-en-1-yl 2-aminoacetate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025). Glycine allyl ester hydrochloride. Retrieved from [Link]

  • Guibé, F. (1994). Allyl side chain protection in peptide synthesis. Google Patents. EP0518295A2.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Williams, A., & Lucas, E. C. (1966). The α-chymotryptic hydrolysis of glycine esters. Biochemical Journal, 99(2), 275–282. Retrieved from [Link]

  • Atmuri, N. D. P., & Lubell, W. D. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, 92, 185-201. Retrieved from [Link]

  • Hay, R. W., & Porter, L. J. (1967). Arrhenius parameters for the alkaline hydrolysis of glycine ethyl ester, in aqueous solution, and thermodynamic functions for its ionisation as an acid. Journal of the Chemical Society B: Physical Organic, 1261-1265. Retrieved from [Link]

  • Buckingham, D. A., Davis, C. E., & Sargeson, A. M. (1970). Cobalt(III)-promoted hydrolysis of glycine ethyl ester. Journal of the American Chemical Society, 92(21), 6159–6170. Retrieved from [Link]

  • Huayuan World. (2025). Glycine allyl ester hydrochloride. Retrieved from [Link]

  • Portland Press. (1966). The α-chymotryptic hydrolysis of glycine esters. Biochemical Journal. Retrieved from [Link]

  • Organic Syntheses. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Retrieved from [Link]

  • AWS. (2020). 20 Amino Acid Kit - SAFETY DATA SHEET. Retrieved from [Link]

  • Inazu, T., et al. (1998). New Allyl Ester Linker and Solid-phase Block Synthesis of the Serglycin Core Region. Journal of Peptide Science, 4(5), 323-331. Retrieved from [Link]

  • NIST. (n.d.). Glycine, N-(N-L-alanylglycyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Breckland Scientific Supplies Ltd. (2018). Amino Acid Set - SAFETY DATA SHEET. Retrieved from [Link]

  • NIST. (n.d.). L-serine, methyl ester, hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Pampaloni, G., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Dalton Transactions, 46(10), 3416-3428. Retrieved from [Link]

  • Kadereit, D., et al. (2001). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 6(4), 347-350. Retrieved from [Link]

  • Google Patents. (n.d.). Method of preparing amino acid alkyl ester hydrochloride. PL238790B1.
  • SpectraBase. (n.d.). L-Allylglycine, N-ethoxycarbonyl-, tetradecyl ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • PubChem. (n.d.). Glycine lauryl ester hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Glycine methyl ester hydrochloride. Retrieved from [Link]

  • Welch Materials. (2025). Analytical Method for 18 Amino Acids. Retrieved from [Link]

  • Khan, I., et al. (2018). Analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research, 9(10), 4067-4076. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Aminoethanol hydrochloride. Retrieved from [Link]

  • NIST. (n.d.). dl-c-Allylglycine. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of Boc-glycine. CN104276964A.
  • CORE. (2022). Stereoselective Modification of N-(α-Hydroxyacyl)-Glycine Esters via Palladium-Catalyzed Allylic Alkylation. Retrieved from [Link]

  • Molbase. (n.d.). glycine allyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). glycine ethyl ester hydrochloride. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Synthesis and Characterization of Glycine Allyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 144156-16-1 Formula: C₅H₉NO₂[1][2]·HCl Molecular Weight: 151.59 g/mol IUPAC Name: Prop-2-en-1-yl 2-aminoacetate hydrochloride[1][2]

Executive Summary

Glycine allyl ester hydrochloride (H-Gly-OAll[1][2][3]·HCl) is a critical building block in peptide chemistry and organic synthesis. Its primary utility lies in the orthogonality of the allyl ester protecting group. Unlike methyl or ethyl esters (cleaved by strong acid/base) or benzyl esters (cleaved by hydrogenolysis/strong acid), the allyl ester can be removed under neutral conditions using Palladium(0) catalysis.

This guide details a robust, scalable synthesis protocol using the thionyl chloride activation method, ensuring the formation of the hydrochloride salt without the need for intermediate protecting groups. It prioritizes "self-validating" workflows where visual and spectroscopic markers confirm success at each stage.

Strategic Utility & Mechanism

Why Allyl Esters?

In complex molecule synthesis, protecting group strategy is defined by orthogonality. The allyl ester offers a unique deprotection pathway (Pd-catalyzed allyl transfer) that leaves acid-sensitive groups (Boc, Trt) and base-sensitive groups (Fmoc) intact.

Reaction Mechanism (Fischer-Speier Adaptation)

The synthesis utilizes thionyl chloride (


) to generate an in-situ acyl chloride intermediate from glycine, which is then trapped by allyl alcohol. This method is preferred over acid-catalyzed equilibrium methods (e.g., 

-TsOH) for generating the HCl salt directly.

Key Mechanistic Steps:

  • Activation:

    
     reacts with allyl alcohol to form the alkyl chlorosulfite and HCl, or activates the amino acid carboxylic acid.
    
  • Esterification: The activated carboxyl group undergoes nucleophilic attack by the allyl alcohol.

  • Salt Formation: The amine remains protonated by the generated HCl, preventing side reactions (like diketopiperazine formation) and precipitating the product.

SynthesisMechanism Figure 1: Mechanistic Pathway for Acid Chloride Mediated Esterification Gly Glycine (Zwitterion) Inter Acyl Chloride Intermediate Gly->Inter Activation (-SO2) SOCl2 Thionyl Chloride (Activator) SOCl2->Inter Product Glycine Allyl Ester Hydrochloride Inter->Product Esterification AllylAlc Allyl Alcohol (Solvent/Reactant) AllylAlc->Product Nucleophilic Attack

Experimental Protocol: Thionyl Chloride Method

Safety Warning: Allyl alcohol is toxic, lachrymatory, and flammable. Thionyl chloride is corrosive and reacts violently with water. All operations must be performed in a functioning fume hood.

Reagents & Stoichiometry
ReagentEquiv.RoleNotes
Glycine 1.0SubstrateDry, fine powder
Allyl Alcohol 15-20 volSolvent/RgtExcess drives equilibrium
Thionyl Chloride 1.2 - 1.5ActivatorFreshly distilled preferred
Diethyl Ether N/AAnti-solventFor precipitation
Step-by-Step Procedure
Phase 1: Activation (Low Temperature)
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser (topped with a drying tube or

    
     balloon).
    
  • Solvent Charge: Add Allyl Alcohol (approx. 15 mL per gram of Glycine) to the flask.

  • Cooling: Submerge the flask in an ice-salt bath (

    
     to 
    
    
    
    ).
  • Activator Addition: Add Thionyl Chloride (

    
    ) dropwise via a pressure-equalizing addition funnel or syringe.
    
    • Critical Control: Keep internal temp

      
      . Exothermic reaction.
      
    • Observation: Solution may turn slightly yellow; gas evolution (

      
      , 
      
      
      
      ) will occur.
Phase 2: Reaction (Reflux)
  • Substrate Addition: Once

    
     addition is complete, remove the ice bath and add the Glycine in one portion.
    
  • Heating: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Endpoint Marker: The suspension should become a clear, homogeneous solution as the zwitterionic glycine dissolves and converts to the ester.

Phase 3: Isolation & Purification
  • Concentration: Cool the mixture to room temperature. Concentrate in vacuo (rotary evaporator) to remove excess allyl alcohol and

    
    .
    
    • Result: A viscous, slightly yellow oil or semi-solid residue.

  • Precipitation: Add cold Diethyl Ether (or MTBE) to the residue and scratch the flask walls with a glass rod.

    • Causality: The non-polar ether forces the polar hydrochloride salt out of solution.

  • Filtration: Filter the resulting white precipitate under inert atmosphere (nitrogen blanket) if possible, as the salt is hygroscopic.

  • Drying: Dry under high vacuum over

    
     or KOH pellets to remove trace acid and moisture.
    

Workflow Figure 2: Synthesis Workflow for Glycine Allyl Ester HCl Start Allyl Alcohol (0°C) AddSOCl2 Add SOCl2 Dropwise (<5°C) Start->AddSOCl2 AddGly Add Glycine (Solid) AddSOCl2->AddGly Reflux Reflux (97°C) 2-4 Hours AddGly->Reflux Clear Check: Clear Solution? Reflux->Clear Clear->Reflux No (Continue) Evap Evaporate Solvent (Viscous Oil) Clear->Evap Yes Ppt Add Et2O & Induce Crystallization Evap->Ppt Final Filter & Dry (White Solid) Ppt->Final

Characterization & Validation

The product is typically a white to off-white hygroscopic solid. Due to the hygroscopic nature, Melting Point (MP) can vary; reported values for similar salts often range between


 or higher depending on crystallinity. NMR is the primary validation tool. 
Proton NMR ( NMR)

Solvent: DMSO-


 (Avoid 

due to solubility issues with the salt).
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Verification
8.40 - 8.60 Broad Singlet3H

Confirms amine salt formation.
5.90 - 6.00 Multiplet (ddt)1H

Characteristic internal allyl vinyl proton.
5.25 - 5.45 Multiplet (dd)2H

Terminal vinyl protons (distinct splitting).
4.65 - 4.70 Doublet (d)2H

Allylic methylene (diagnostic shift for ester).
3.85 - 3.95 Singlet (br)2H

Glycine alpha-protons (shifted downfield by ester).
Infrared Spectroscopy (FT-IR)
  • 1740 - 1750 cm⁻¹: Strong

    
     stretch (Ester).
    
  • 2800 - 3200 cm⁻¹: Broad ammonium stretch (

    
    ).
    
  • 1640 cm⁻¹: Weak

    
     stretch (Allyl).
    

Deprotection Strategy (Post-Synthesis Application)

To validate the utility of the synthesized compound, one must understand its removal. The allyl ester is cleaved using a Palladium(0) catalyst and a scavenger (nucleophile).

  • Catalyst:

    
     (Tetrakis) or 
    
    
    
    + Phosphine ligand.
  • Scavenger: Morpholine, N-methylaniline, or Dimedone.

  • Mechanism:

    • Oxidative addition of Pd(0) to the allyl ester.

    • Formation of a

      
      -allyl palladium complex.
      
    • Nucleophilic attack by the scavenger on the allyl moiety, regenerating the carboxylate and Pd(0).

Deprotection Figure 3: Pd(0)-Catalyzed Deprotection Cycle Substrate Gly-OAll Complex Pi-Allyl Pd Complex Substrate->Complex Oxidative Addition Pd0 Pd(0) Catalyst Pd0->Complex Product Free Glycine (Carboxylate) Complex->Product Release Byproduct N-Allyl Scavenger Complex->Byproduct Scavenger Nucleophile (e.g. Morpholine) Scavenger->Byproduct Allyl Transfer Byproduct->Pd0 Regeneration

Storage and Stability

  • Hygroscopicity: High. Store in a desiccator.

  • Temperature: Store at

    
    .
    
  • Shelf Life: Stable for >1 year if kept dry. Hydrolysis to glycine occurs rapidly in the presence of moisture and base.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Authoritative text on allyl ester orthogonality).
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504.

  • Waldmann, H., & Kunz, H. (1983). "Allyl Ester as Carboxyl Protecting Group." Liebigs Annalen der Chemie, 1983(10), 1712-1725.
  • PubChem. (2024). "Prop-2-en-1-yl 2-aminoacetate hydrochloride (CAS 144156-16-1)."[1][2] National Library of Medicine.

  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag.

Sources

Foundational

Spectroscopic Characterization of Glycine Allyl Ester Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic data for Glycine allyl ester hydrochloride (C₅H₁₀ClNO₂), a key intermediate in synthetic organic chemistry and drug development. As a Senior Application Scientist, the following sections will not only present the expected spectroscopic data but also delve into the rationale behind the experimental choices and the interpretation of the resulting spectra. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this compound.

Molecular Structure and Spectroscopic Overview

Glycine allyl ester hydrochloride is the hydrochloride salt of the allyl ester of the amino acid glycine. The presence of the primary amine as a hydrochloride salt, the ester functional group, and the terminal alkene of the allyl group gives rise to a unique spectroscopic fingerprint. This guide will cover the theoretical and practical aspects of its characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of Glycine allyl ester hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Glycine allyl ester hydrochloride, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy

Experimental Protocol: Acquiring the ¹H NMR Spectrum

  • Sample Preparation: Dissolve approximately 5-10 mg of Glycine allyl ester hydrochloride in 0.7 mL of a deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is a good choice as the acidic N⁺H₃ protons will exchange with deuterium, simplifying the spectrum.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.

    • Shim the magnetic field to achieve optimal resolution.

    • Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

    • The number of scans can be set to 16 or 32 for a good signal-to-noise ratio.

  • Data Acquisition: Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., D₂O at ~4.79 ppm).

    • Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Data (400 MHz, D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.95ddt1H-CH=CH₂
~5.40dq1H-CH=CH₂ (trans)
~5.30dq1H-CH=CH₂ (cis)
~4.75dt2H-O-CH₂-CH=
~4.05s2HN⁺H₃-CH₂-C=O

Interpretation and Rationale:

  • The alkene protons are the most downfield due to the deshielding effect of the double bond. The proton on the internal carbon (~5.95 ppm) will appear as a doublet of doublets of triplets (ddt) due to coupling with the terminal alkene protons and the adjacent methylene protons. The two terminal alkene protons will be diastereotopic and appear as distinct signals, likely as doublets of quartets (dq).

  • The methylene protons of the allyl group (~4.75 ppm) are adjacent to the electron-withdrawing ester oxygen, shifting them downfield. They will appear as a doublet of triplets (dt) due to coupling with the adjacent alkene proton.

  • The methylene protons of the glycine backbone (~4.05 ppm) are adjacent to both the carbonyl group and the protonated amine, resulting in a downfield shift. In D₂O, the coupling to the amine protons is lost due to exchange, so this signal will appear as a singlet.

Caption: ¹H NMR assignments for Glycine allyl ester hydrochloride.

¹³C NMR Spectroscopy

Experimental Protocol: Acquiring the ¹³C NMR Spectrum

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

    • Set the spectral width to cover the expected range (typically 0-200 ppm).

    • A larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

  • Data Acquisition and Processing: Similar to ¹H NMR, acquire the FID, perform a Fourier transform, phase the spectrum, and calibrate the chemical shift scale.

Predicted ¹³C NMR Data (100 MHz, D₂O)

Chemical Shift (δ, ppm)Assignment
~170C=O
~132-CH=CH₂
~120-CH=CH₂
~67-O-CH₂-
~41N⁺H₃-CH₂-

Interpretation and Rationale:

  • The carbonyl carbon (~170 ppm) is the most downfield due to the strong deshielding effect of the double bond to oxygen.

  • The alkene carbons appear in the typical alkene region of the spectrum, with the internal carbon (~132 ppm) being slightly more downfield than the terminal carbon (~120 ppm).

  • The allyl methylene carbon (~67 ppm) is shifted downfield by the adjacent ester oxygen.

  • The glycine methylene carbon (~41 ppm) is shielded relative to the other carbons but is still downfield from a typical alkane due to the adjacent electron-withdrawing groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: Acquiring the IR Spectrum

  • Sample Preparation:

    • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
~3100-2800Strong, BroadN⁺-H stretch (from N⁺H₃)
~3080Medium=C-H stretch
~2950MediumC-H stretch (aliphatic)
~1740StrongC=O stretch (ester)
~1645MediumC=C stretch (alkene)
~1200StrongC-O stretch (ester)

Interpretation and Rationale:

  • The broad and strong absorption in the 3100-2800 cm⁻¹ region is characteristic of the stretching vibration of the ammonium (N⁺-H) group.

  • The peak around 1740 cm⁻¹ is a strong indicator of the ester carbonyl (C=O) group.

  • The presence of the allyl group is confirmed by the C=C stretch at ~1645 cm⁻¹ and the =C-H stretch at ~3080 cm⁻¹ .

  • The strong C-O stretch around 1200 cm⁻¹ further supports the presence of the ester functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Acquiring the Mass Spectrum

  • Sample Introduction: The sample can be introduced via direct infusion or after separation by liquid chromatography.

  • Ionization: Electrospray ionization (ESI) is a suitable technique for this polar and pre-charged molecule.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrometry Data (ESI+)

m/zInterpretation
116.07[M+H]⁺ (protonated molecule, free base)
138.05[M+Na]⁺ (sodium adduct)
74.04[M - C₃H₅O]⁺ (loss of allyl oxide)
58.06[C₃H₅O]⁺ (allyl oxide fragment)

Interpretation and Fragmentation:

The molecular weight of the free base (Glycine allyl ester) is 115.13 g/mol . In positive ion ESI, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 116.07. It is also common to observe adducts with sodium ([M+Na]⁺) at m/z ~138.05.

A likely fragmentation pathway involves the cleavage of the ester bond, leading to the formation of fragments corresponding to the loss of the allyl group or the glycine moiety.

M [C₅H₉NO₂ + H]⁺ m/z = 116.07 F1 [C₂H₄NO₂]⁺ m/z = 74.04 M->F1 - C₃H₅O F2 [C₃H₅O]⁺ m/z = 58.06 M->F2 - C₂H₄NO₂

Caption: Proposed ESI-MS fragmentation of Glycine allyl ester.

Summary of Spectroscopic Data

TechniqueKey Observations
¹H NMR Signals for allyl protons (~5.3-6.0 ppm), allyl methylene (~4.75 ppm), and glycine methylene (~4.05 ppm).
¹³C NMR Resonances for carbonyl (~170 ppm), alkene (~120-132 ppm), allyl methylene (~67 ppm), and glycine methylene (~41 ppm).
IR Strong absorptions for N⁺-H (~3100-2800 cm⁻¹), C=O (~1740 cm⁻¹), and C-O (~1200 cm⁻¹). Medium absorptions for C=C (~1645 cm⁻¹) and =C-H (~3080 cm⁻¹).
MS (ESI+) Molecular ion [M+H]⁺ at m/z 116.07, with characteristic fragments.

References

  • Organic Syntheses Procedure. Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Available at: [Link]

  • MDPI. Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. Available at: [Link]

  • PubChem. prop-2-en-1-yl 2-aminoacetate hydrochloride. Available at: [Link]

  • Chemsrc. Glycine allyl ester hydrochloride | CAS#:144156-16-1. Available at: [Link]

  • NIST WebBook. Glycine, ethyl ester, hydrochloride. Available at: [Link]

  • PMC. Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non-ketotic hyperglycinemia. Available at: [Link]

  • University of Ottawa NMR Facility Blog. Glycine as a 13 C CPMAS Setup Sample. Available at: [Link]

  • ResearchGate. (PDF) Glycine methyl ester hydrochloride. Available at: [Link]

  • Google Patents. CN101891638A - Method for producing glycine and glycine ester hydrochloride.
  • PrepChem.com. Preparation of glycine ethyl ester hydrochloride. Available at: [Link]

Exploratory

Thermodynamic Properties of Glycine Allyl Ester Hydrochloride: A Methodological and Predictive Guide for Drug Development

This technical guide provides a comprehensive overview of the thermodynamic properties of Glycine allyl ester hydrochloride (GAE-HCl). In the dynamic landscape of pharmaceutical development, a thorough understanding of a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the thermodynamic properties of Glycine allyl ester hydrochloride (GAE-HCl). In the dynamic landscape of pharmaceutical development, a thorough understanding of a molecule's thermodynamic characteristics is not merely academic; it is a cornerstone of rational drug design, formulation, and manufacturing. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven methodologies for the characterization of this and similar molecules.

Given the nascent state of publicly available experimental data for Glycine allyl ester hydrochloride, this guide adopts a dual approach. Firstly, it leverages the extensive thermodynamic data of the parent amino acid, glycine, as a foundational model to explain key concepts and experimental outcomes. Secondly, it draws upon data from close structural analogs, such as Glycine ethyl ester hydrochloride, to provide predictive insights into the behavior of GAE-HCl. The emphasis throughout is on the causality behind experimental choices and the establishment of self-validating analytical systems.

The Significance of Thermodynamic Properties in Pharmaceutical Development

Glycine allyl ester hydrochloride, as an ester and a salt of the simplest proteinogenic amino acid, presents a unique profile for potential pharmaceutical applications, including as a prodrug moiety or a synthetic intermediate. Its thermodynamic properties govern critical aspects of its behavior:

  • Stability and Shelf-life: Enthalpy and Gibbs free energy of formation are direct indicators of a compound's intrinsic stability.

  • Solubility and Bioavailability: The thermodynamics of dissolution, including Gibbs free energy, enthalpy, and entropy of solution, are paramount for designing effective drug delivery systems.[1][2][3]

  • Crystallization and Polymorphism: Understanding the energetic landscape of different solid-state forms is crucial for consistent manufacturing and product performance.

  • Processing and Formulation: Heat capacity and thermal stability data inform decisions related to drying, milling, and other manufacturing processes.

Theoretical and Computational Prediction of Thermodynamic Properties

In the absence of extensive experimental data, computational chemistry provides a powerful avenue for the ab initio prediction of thermodynamic properties.

Quantum Mechanical Approaches

Quantum mechanical methods, such as Density Functional Theory (DFT), are instrumental in calculating the fundamental energetic properties of a molecule.[4] Software packages like Gaussian allow for the calculation of:

  • Zero-Point Vibrational Energy (ZPVE): The inherent vibrational energy of a molecule at absolute zero.[4][5][6]

  • Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.[7]

  • Gibbs Free Energy of Formation (ΔfG°): A measure of the spontaneity of the formation of the compound.[8][9]

  • Heat Capacity (Cv and Cp): The amount of heat required to raise the temperature of the substance by a given amount.[4][5][6]

  • Entropy (S): A measure of the disorder or randomness of the system.

These calculations are derived from the molecule's partition function, which describes the statistical distribution of energy states.[4][6] For glycine, theoretical calculations have shown good agreement with experimental data, lending confidence to the application of these methods to its derivatives like GAE-HCl.[4][5][6]

Experimental Determination of Thermodynamic Properties

A robust experimental plan is essential for validating theoretical models and providing definitive data for regulatory submissions. The following sections detail the primary experimental techniques.

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques for assessing thermal stability and phase transitions.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine decomposition temperatures and identify the loss of volatile components. For instance, a study on glycine ethyl ester hydrochloride showed it to be thermally stable up to 174 °C.[10] A similar profile would be anticipated for the allyl ester, though the double bond in the allyl group might influence the decomposition pathway.

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine melting points, enthalpies of fusion, and heat capacities.[11] For many amino acids and their salts, decomposition may occur concurrently with melting, which can be investigated using techniques like fast scanning DSC to separate these events.[12]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 3-5 mg of Glycine allyl ester hydrochloride into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Methodology (Three-Step Method): a. Run a baseline scan with two empty pans. b. Run a scan with a sapphire standard in the sample pan. c. Run a scan with the GAE-HCl sample in the sample pan.

  • Thermal Program: Equilibrate the sample at a low temperature (e.g., 0 °C), then ramp up to a temperature below the decomposition point (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min).

  • Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow signals from the three runs.

DSC_Workflow cluster_prep Preparation cluster_run DSC Runs (10°C/min) cluster_analysis Analysis Calibrate Calibrate DSC Weigh Weigh Sample (3-5mg) Calibrate->Weigh Seal Seal in Pan Weigh->Seal Run_Baseline 1. Baseline (Empty Pans) Seal->Run_Baseline Run_Sapphire 2. Sapphire Standard Run_Baseline->Run_Sapphire Run_Sample 3. GAE-HCl Sample Run_Sapphire->Run_Sample Calculate_Cp Calculate Heat Capacity (Cp) Run_Sample->Calculate_Cp

Caption: Workflow for heat capacity determination using DSC.

Solubility and Dissolution Thermodynamics

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For an ionizable compound like GAE-HCl, solubility is highly dependent on the pH and composition of the medium.[13]

  • Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate) at various physiologically relevant pH values (e.g., 2.0, 4.5, 6.8, 7.4).

  • Sample Addition: Add an excess amount of Glycine allyl ester hydrochloride to each buffer solution in sealed vials. The excess solid ensures that equilibrium is reached at saturation.

  • Equilibration: Agitate the vials in a temperature-controlled shaker bath (e.g., at 25 °C and 37 °C) for a predetermined time (e.g., 48-72 hours) to ensure equilibrium is reached.

  • Sample Analysis: Withdraw an aliquot from each vial, and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved GAE-HCl in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[14]

Solubility_Workflow Start Start: Excess GAE-HCl Buffer Add to pH Buffers Start->Buffer Shake Equilibrate in Shaker Bath (48h) Buffer->Shake Filter Filter (0.22µm) Shake->Filter Analyze Quantify by HPLC Filter->Analyze Result Equilibrium Solubility (mg/mL) Analyze->Result

Caption: Shake-flask method for solubility determination.

From the temperature-dependent solubility data, the key thermodynamic parameters of dissolution can be calculated using the van't Hoff equation.[2]

  • Gibbs Free Energy of Solution (ΔG°sol): Indicates the spontaneity of the dissolution process.

  • Enthalpy of Solution (ΔH°sol): Describes whether the dissolution is endothermic (heat is absorbed) or exothermic (heat is released).

  • Entropy of Solution (ΔS°sol): Reflects the change in disorder upon dissolution.

The dissolution of glycine is known to be an endothermic and entropy-driven process.

Summary of Key Thermodynamic Data

Thermodynamic PropertySymbolValue for Glycine (Solid)UnitsSignificance in Drug Development
Enthalpy of FormationΔfH°solid-528.5 ± 0.6[15]kJ/molFundamental measure of molecular stability.
Gibbs Free Energy of FormationΔfG°-370.8 ± 0.7[15]kJ/molPredicts thermodynamic feasibility of synthesis.
Standard Molar EntropyS°solid103.5 ± 0.4[15]J/mol·KRelates to molecular disorder and solubility.
Heat Capacity (at 298.15 K)Cp,solid99.20[16]J/mol·KImportant for heat transfer calculations in manufacturing.

Conclusion and Forward Outlook

The thermodynamic properties of Glycine allyl ester hydrochloride are critical to its successful development as a pharmaceutical agent or intermediate. This guide has outlined the key theoretical and experimental methodologies necessary to fully characterize the compound. While drawing parallels from glycine and its ethyl ester analog provides a valuable predictive framework, it is imperative that dedicated experimental studies are conducted on GAE-HCl itself.

A comprehensive understanding of its thermal stability, heat capacity, and particularly its pH-dependent solubility, will enable scientists to de-risk development, design robust formulations, and ensure the final product is safe, stable, and efficacious. The protocols and principles detailed herein provide a roadmap for achieving this critical dataset.

References

  • Thermal and Thermodynamic Parameters for Glycine (GL) Solvation in Water Theoretically. (2019). Biomedical Journal of Scientific & Technical Research.
  • Glycine - NIST WebBook. National Institute of Standards and Technology. [Link]

  • Growth of glycine ethyl ester hydrochloride and its characterizations. (2016). Journal of Molecular Structure.
  • Glycine Solubility and Thermodynamic Insights for Enhancing Pharmaceutical Formulation Efficiency through Qualitative and Quantitative Analysis of Solvent Systems. (2025). ResearchGate. [Link]

  • Thermal and Thermodynamic Parameters for Glycine (GL) Solvation in Water Theoretically. (2019). Biomedical Journal of Scientific & Technical Research.
  • Chemical Properties of Glycine (CAS 56-40-6). Cheméo. [Link]

  • Glycine Enthalpy of Formation. Active Thermochemical Tables. [Link]

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021). Biointerface Research in Applied Chemistry.
  • Thermal and Thermodynamic Parameters for Glycine (GL) Solvation in Water Theoretically. (2019). Biomedical Journal of Scientific & Technical Research.
  • Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis. (2025). CrystEngComm. [Link]

  • Heat Capacities of α-, β-, and γ- Polymorphs of Glycine. (2024). MDPI. [Link]

  • HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. SIELC Technologies. [Link]

  • Gibbs free energy of transfer of glycine and diglycine from water to alkylurea solutions. Measured vs. calculated values. (1988). Biophysical Chemistry. [Link]

  • The standard enthalpy of combustion of the amino acid glycine... (2024). Brainly. [Link]

  • Aqueous solutions containing amino acids and peptides. Part 5.—Gibbs free energy of interaction of glycine with some alkali metal chlorides at 298.15 K. (1984). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]

Sources

Foundational

"Glycine allyl ester hydrochloride CAS number and molecular formula"

Technical Whitepaper: Glycine Allyl Ester Hydrochloride Executive Summary Glycine allyl ester hydrochloride (H-Gly-OAll·HCl) is a specialized amino acid derivative primarily utilized as a C-terminal protecting group in s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Glycine Allyl Ester Hydrochloride

Executive Summary

Glycine allyl ester hydrochloride (H-Gly-OAll·HCl) is a specialized amino acid derivative primarily utilized as a C-terminal protecting group in solid-phase and solution-phase peptide synthesis. Distinguished by its orthogonality to standard acid-labile (Boc/tBu) and base-labile (Fmoc) protecting groups, the allyl ester moiety allows for selective deprotection under mild, neutral conditions using Palladium(0) catalysis. This guide details its physicochemical properties, validated synthesis protocols, and mechanistic role in chemoselective ligation strategies.

Chemical Identity & Properties

Table 1: Physicochemical Specifications

PropertySpecification
Chemical Name Glycine allyl ester hydrochloride
IUPAC Name Prop-2-enyl 2-aminoacetate hydrochloride
CAS Number 144156-16-1
Molecular Formula

Molecular Weight 151.59 g/mol
Structure

Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; slightly soluble in DCM
Melting Point ~144–148 °C (Decomposes)
Hygroscopicity Moderate (Store under desiccant)

Note on CAS Confusion: Researchers often encounter CAS 3182-78-3 , which refers to N-Allylglycine hydrochloride (


). It is critical to distinguish the allyl ester (C-terminal modification) from the N-allyl derivative (N-terminal modification).

Synthesis & Production Protocols

Two primary routes are established for the synthesis of Glycine allyl ester hydrochloride. The Direct Esterification route is preferred for large-scale production due to atom economy, while the Boc-Deprotection route offers higher purity for sensitive research applications.

Method A: Thionyl Chloride Mediated Direct Esterification

Best for: Large-scale preparation where slight polymerization of allyl alcohol is manageable.

Reagents:

  • Glycine (1.0 eq)

  • Allyl Alcohol (10.0 eq, acts as solvent)

  • Thionyl Chloride (

    
    ) (1.2 eq)
    
  • Diethyl Ether (for precipitation)

Protocol:

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (

    
    ). Place in an ice bath (0°C).
    
  • Activation: Slowly add Thionyl Chloride to the neat Allyl Alcohol over 20 minutes. Caution: Exothermic reaction. Evolution of

    
     and 
    
    
    
    gas.
  • Addition: Add Glycine portion-wise to the cold solution.

  • Reflux: Remove the ice bath and heat the mixture to reflux (~97°C) for 4–6 hours until the solution becomes clear.

  • Concentration: Evaporate excess Allyl Alcohol under reduced pressure (Rotavap) at <50°C to obtain a viscous oil.

  • Crystallization: Triturate the oil with cold Diethyl Ether. The product should precipitate as a white solid.

  • Purification: Recrystallize from Methanol/Ether if necessary.

Method B: Boc-Deprotection Route (High Purity)

Best for: Research-grade synthesis requiring absence of allyl polymer byproducts.

Protocol:

  • Coupling: React Boc-Gly-OH with Allyl Bromide and

    
     in DMF to yield Boc-Gly-OAll.
    
  • Deprotection: Treat Boc-Gly-OAll with 4M HCl in Dioxane for 1 hour at room temperature.

  • Isolation: Precipitate the product by adding excess Diethyl Ether. Filter and dry under vacuum.

Mechanism of Action: Orthogonal Deprotection

The utility of the allyl ester lies in its stability against acids (TFA, HCl) and bases (Piperidine), allowing it to survive Fmoc and Boc deprotection cycles. Cleavage is achieved via


-allyl Palladium chemistry.
Cleavage Mechanism
  • Oxidative Addition: Pd(0) complex coordinates with the allyl double bond.

  • Ionization: The C-O ester bond cleaves, forming a cationic

    
    -allyl Pd(II) complex and the glycine carboxylate.
    
  • Nucleophilic Scavenging: A scavenger (nucleophile) such as Phenylsilane (

    
    ), Morpholine, or Dimedone attacks the allyl ligand, regenerating the Pd(0) catalyst and releasing the free carboxylic acid.
    

Allyl_Cleavage_Mechanism Substrate Glycine Allyl Ester (Substrate) Complex π-Allyl Pd(II) Complex Substrate->Complex Oxidative Addition (Pd0 inserts) Pd0 Pd(PPh3)4 (Catalyst) Pd0->Complex Product Glycine (Free Acid) + Allyl-Scavenger Complex->Product Nucleophilic Attack (Scavenger consumes Allyl) Scavenger Nucleophile (Morpholine/PhSiH3) Scavenger->Complex Product->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle of Palladium(0)-mediated allyl ester cleavage.

Applications in Peptide Synthesis

Side-Chain Anchoring (Asp/Glu)

Glycine allyl ester is often used to protect the C-terminus of a peptide chain while the side chain of Aspartic or Glutamic acid is anchored to a resin. This allows for "Head-to-Tail" cyclization on the solid phase.

Synthesis of Cyclic Peptides

Workflow:

  • Load resin with Fmoc-Asp(OAll)-OH.

  • Extend peptide chain.

  • Deprotect Allyl: Treat resin with

    
     (0.1 eq) and 
    
    
    
    (10 eq) in DCM.
  • Cyclize: Activate the now-free Asp side chain carboxylate to react with the N-terminus.

Linker Systems

The "HYCRON" linker and other allylic linkers utilize this chemistry to detach protected peptides from the resin under neutral conditions, preserving acid-sensitive side-chain protecting groups (e.g., Trt, Mmt).

Handling & Safety (E-E-A-T)

  • Storage: Store at +2°C to +8°C. The HCl salt is hygroscopic; keep tightly sealed.

  • Stability: Aqueous solutions are stable at acidic pH (<4). At neutral/basic pH, the ester is susceptible to hydrolysis (autocatalytic).

  • Hazards (GHS):

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Disposal: Do not mix with strong oxidizers. Dispose of as halogenated organic waste due to HCl content.

References

  • PubChem. (2025). Prop-2-en-1-yl 2-aminoacetate hydrochloride (Compound CID 85660172). National Library of Medicine. [Link]

  • Gomez-Martinez, P., et al. (1999). Alloc-amino acids and their application in the synthesis of peptides. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2] Chemical Reviews, 109(6), 2455–2504. [Link]

Sources

Exploratory

Unlocking New Frontiers: A Technical Guide to the Research Potential of Glycine Allyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Untapped Potential of a Versatile Chemical Scaffolding Glycine allyl ester hydrochloride stands as a promising, yet underexplored, bifunct...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Versatile Chemical Scaffolding

Glycine allyl ester hydrochloride stands as a promising, yet underexplored, bifunctional molecule with significant potential across diverse fields of chemical and biomedical research. As the hydrochloride salt of the allyl ester of the simplest amino acid, glycine, this compound offers a unique combination of a reactive vinyl group and a primary amine, making it a versatile building block for novel polymers, peptides, and heterocyclic structures. Its inherent simplicity, coupled with the chemical orthogonality of its functional groups, provides a robust platform for the design of advanced materials and therapeutics. This guide will provide an in-depth exploration of the prospective research avenues for Glycine allyl ester hydrochloride, complete with theoretical frameworks, experimental protocols, and forward-looking perspectives for its application in drug development and materials science.

I. Advanced Polymer Synthesis for Biomedical Applications

The presence of both a primary amine and a polymerizable allyl group makes Glycine allyl ester hydrochloride an exceptional monomer for the synthesis of functional and biodegradable polymers. The resultant poly(amino ester)s are a class of polymers known for their biocompatibility and pH-sensitive degradation, making them ideal candidates for a range of biomedical applications.[1]

A. Ring-Opening Polymerization (ROP) for Controlled Architectures

One of the most promising routes to producing well-defined polymers from Glycine allyl ester hydrochloride is through the synthesis of a corresponding cyclic monomer, such as a morpholin-2-one derivative, followed by ring-opening polymerization (ROP).[1][2][3] This approach allows for excellent control over molecular weight and dispersity, which are critical parameters for biomedical applications.

Conceptual Workflow for ROP of a Glycine Allyl Ester-Derived Monomer

ROP_Workflow Monomer_Synthesis Monomer Synthesis: Cyclization of N-protected Glycine Allyl Ester Polymerization Ring-Opening Polymerization (ROP) (e.g., organocatalyzed) Monomer_Synthesis->Polymerization Initiator/Catalyst Deprotection Deprotection of Amine (if necessary) Polymerization->Deprotection Functionalization Post-Polymerization Functionalization of Allyl Groups Deprotection->Functionalization Characterization Polymer Characterization: GPC, NMR, DSC Functionalization->Characterization

Caption: Workflow for synthesizing functional polymers from a Glycine allyl ester-derived cyclic monomer.

Experimental Protocol: Synthesis of a Morpholin-2-one Monomer and Subsequent ROP

  • N-protection of Glycine Allyl Ester Hydrochloride:

    • Dissolve Glycine allyl ester hydrochloride in a suitable solvent (e.g., dichloromethane).

    • Add a base (e.g., triethylamine) to neutralize the hydrochloride.

    • Introduce a protecting group suitable for subsequent cyclization chemistry (e.g., a tosyl or nosyl group).

    • Purify the N-protected glycine allyl ester.

  • Cyclization to Morpholin-2-one Monomer:

    • React the N-protected glycine allyl ester with an appropriate cyclizing agent, such as a protected 2-haloethanol, under basic conditions to form the six-membered ring.

    • Purify the resulting morpholin-2-one monomer by column chromatography.

  • Ring-Opening Polymerization:

    • In a glovebox, dissolve the purified monomer in an anhydrous solvent (e.g., toluene).

    • Add an organocatalyst, such as 1,8-diazabicycloundec-7-ene (DBU), and an initiator, such as benzyl alcohol.

    • Allow the polymerization to proceed at a controlled temperature until the desired molecular weight is achieved.

    • Precipitate the polymer in a non-solvent (e.g., cold methanol) and dry under vacuum.

B. Post-Polymerization Functionalization via Thiol-Ene "Click" Chemistry

The pendant allyl groups on the resulting polymer serve as versatile handles for post-polymerization modification. Thiol-ene "click" chemistry offers a highly efficient and orthogonal method to introduce a wide array of functional moieties.[4][5] This allows for the tailoring of the polymer's properties for specific applications, such as targeted drug delivery or tissue engineering scaffolds.[4][6]

Reaction Scheme for Thiol-Ene Functionalization

Thiol_Ene Polymer Polymer with Pendant Allyl Group Functionalized_Polymer Functionalized Polymer Polymer->Functionalized_Polymer Photoinitiator, UV light or Radical Initiator, Heat Thiol Functional Thiol (R-SH) Thiol->Functionalized_Polymer

Caption: Schematic of post-polymerization functionalization using thiol-ene click chemistry.

Experimental Protocol: Thiol-Ene Functionalization of Poly(Glycine Allyl Ester)

  • Dissolve the allyl-functionalized polymer in a suitable solvent (e.g., THF).

  • Add the desired thiol-containing molecule (e.g., a targeting ligand, a fluorescent dye, or a drug molecule with a thiol linker) in a slight molar excess relative to the allyl groups.

  • Add a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone).

  • Irradiate the solution with UV light (e.g., 365 nm) for a specified period.

  • Monitor the reaction progress by ¹H NMR spectroscopy for the disappearance of the allyl protons.

  • Purify the functionalized polymer by precipitation or dialysis.

Potential Biomedical Applications of Functionalized Poly(amino ester)s

ApplicationRationaleExample Functionalization
Targeted Drug Delivery The polymer backbone can be designed to be biodegradable, releasing the drug over time. The pendant groups can be used to attach targeting ligands for specific cells or tissues.[4]Thiol-containing peptides (e.g., RGD for integrin targeting), folic acid for cancer cell targeting.
Gene Delivery The primary amines along the polymer backbone can be protonated at physiological pH, allowing for the complexation and delivery of nucleic acids.[7][8]The inherent amine groups of the glycine monomer.
Tissue Engineering Scaffolds The functionalized polymer can be fabricated into scaffolds that promote cell adhesion, proliferation, and differentiation.[9]Thiol-containing cell-adhesive peptides, growth factors.
pH-Responsive Systems The amino groups in the polymer backbone can impart pH-sensitivity, leading to changes in solubility or conformation that can trigger drug release in specific microenvironments (e.g., tumors).The inherent amine groups of the glycine monomer.

II. A Versatile Building Block in Peptide Synthesis

Glycine allyl ester serves as a valuable C-terminal protected amino acid in peptide synthesis. The allyl ester protecting group is orthogonal to many common N-terminal protecting groups (e.g., Fmoc and Boc) and can be selectively removed under mild conditions, making it particularly useful in solid-phase peptide synthesis (SPPS) and for the synthesis of complex peptide architectures.[10][11]

A. Orthogonal Deprotection in Solid-Phase Peptide Synthesis (SPPS)

The stability of the allyl ester to both acidic (TFA) and basic (piperidine) conditions used for Boc and Fmoc deprotection, respectively, allows for selective C-terminal deprotection on the solid support.[10] This is particularly advantageous for the on-resin cyclization of peptides or the synthesis of branched peptides.

Orthogonality of Protecting Groups in SPPS

SPPS_Orthogonality Peptide_Resin Fmoc-AA-...-Gly-OAll-Resin Peptide_Resin->Peptide_Resin N-terminal Elongation N_Deprotection Piperidine Peptide_Resin->N_Deprotection Removes Fmoc C_Deprotection Pd(PPh₃)₄ / Scavenger Peptide_Resin->C_Deprotection Cleaves Allyl Ester SideChain_Deprotection TFA Cocktail Peptide_Resin->SideChain_Deprotection Cleaves tBu, Boc, Trt, etc.

Caption: Orthogonal deprotection scheme in SPPS utilizing an allyl ester.

Experimental Protocol: Cleavage of the Allyl Ester in SPPS

  • Swell the peptide-resin in a suitable solvent (e.g., DCM or a mixture of DMSO/THF/0.5 M HCl).[12]

  • Add a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Add a nucleophilic scavenger, such as phenylsilane, morpholine, or dimedone, to trap the allyl group.[13][14]

  • Agitate the reaction mixture under an inert atmosphere (e.g., argon) at room temperature.

  • Monitor the cleavage progress by HPLC analysis of a small, cleaved sample.

  • Wash the resin thoroughly to remove the catalyst and scavenger.

Microwave-assisted deprotection can significantly accelerate the cleavage of allyl esters, reducing reaction times from hours to minutes.[12][15]

B. Challenges and Considerations

While a valuable tool, the use of glycine in SPPS can present challenges such as peptide aggregation due to its conformational flexibility and the potential for diketopiperazine formation when it is one of the first two C-terminal residues.[16] Careful selection of coupling reagents and reaction conditions is crucial to mitigate these side reactions.

III. Precursor for Novel Heterocyclic Compounds

The bifunctional nature of Glycine allyl ester hydrochloride makes it a potential precursor for the synthesis of a variety of heterocyclic compounds. The primary amine and the allyl group can participate in various cyclization reactions to form nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceuticals.

A. Potential Cyclization Strategies
  • Intramolecular Amination/Hydroamination: The primary amine can potentially add across the double bond of the allyl group, either through a transition-metal-catalyzed process or a radical-mediated cyclization, to form substituted piperidines or other nitrogen-containing rings.

  • Pictet-Spengler Type Reactions: Following N-acylation with a suitable aromatic aldehyde-containing moiety, an intramolecular cyclization analogous to the Pictet-Spengler reaction could be envisioned to construct isoquinoline or related heterocyclic systems.

  • Multi-component Reactions: Glycine allyl ester can serve as the amino acid component in multi-component reactions, such as the Ugi or Passerini reactions, to generate complex, highly substituted heterocyclic scaffolds in a single step.

Further research is warranted to explore these and other synthetic strategies to unlock the potential of Glycine allyl ester hydrochloride in heterocyclic chemistry.

Conclusion and Future Outlook

Glycine allyl ester hydrochloride is a molecule of significant, yet largely untapped, potential. Its utility as a monomer for functional and biodegradable polymers, a versatile building block in complex peptide synthesis, and a potential precursor for novel heterocyclic compounds positions it at the nexus of materials science, medicinal chemistry, and drug development. The experimental frameworks and research directions outlined in this guide are intended to serve as a catalyst for further investigation into this promising chemical entity. As the demand for advanced biomaterials and sophisticated therapeutics continues to grow, the strategic application of versatile building blocks like Glycine allyl ester hydrochloride will be paramount in driving innovation and addressing pressing scientific challenges.

References

  • Pratt, R. C., et al. (2011). Organocatalytic Synthesis and Postpolymerization Functionalization of Allyl-Functional Poly(carbonate)s. Macromolecules, 44(8), 2858-2865. Available from: [Link]

  • Kim, T. I., et al. (2007). Synthesis and characterization of poly (amino ester) for slow biodegradable gene delivery vector. Journal of Controlled Release, 117(2), 255-261. Available from: [Link]

  • Góngora-Benítez, M., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. Amino Acids, 48(10), 2417-2423. Available from: [Link]

  • Jahan, R., et al. (2022). Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. Polymers, 14(7), 1455. Available from: [Link]

  • Tahir, N., et al. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Pharmacology, 13, 868434. Available from: [Link]

  • Guo, X., et al. (2009). Synthesis and Characterization of Biodegradable Poly(ester amide)s with Pendant Amine Functional Groups and In Vitro Cellular Response. Biomacromolecules, 10(11), 3026-3034. Available from: [Link]

  • Ren, Y., et al. (2023). Amino Acid Platform for Poly(amino ester)s: Controlled Ring-Opening Polymerization, Complete Recyclability, and Tunable Polymerizability/Depolymerizability. Angewandte Chemie International Edition, 62(7), e202215881. Available from: [Link]

  • Góngora-Benítez, M., et al. (2016). Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis. ResearchGate. Available from: [Link]

  • Guibé, F., & Dangles, O. (1987). Selective cleavage of the allyl and (allyloxy)carbonyl groups through palladium-catalyzed hydrostannolysis with tributyltin hydride. Application to the selective protection-deprotection of amino acid derivatives and in peptide synthesis. The Journal of Organic Chemistry, 52(4), 40-44. Available from: [Link]

  • Jahan, R., et al. (2022). Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. MDPI. Available from: [Link]

  • El-Sherbiny, I. M., & Yacoub, M. H. (2013). Preparation and Characterization of Poly(β-Amino Ester) Capsules for Slow Release of Bioactive Material. Materials Sciences and Applications, 4(12), 735-742. Available from: [Link]

  • Lu, H., & Cheng, J. (2007). Hexamethyldisilazane-Mediated Controlled Polymerization of α-Amino Acid N-Carboxyanhydrides. Journal of the American Chemical Society, 129(46), 14114-14115. Available from: [Link]

  • Leicht, H., et al. (2016). Allylboration as a versatile tool for the in situ post-polymerization functionalization of 1,4-cis-poly(butadiene). Polymer Chemistry, 7(43), 6644-6650. Available from: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • Ren, Y., et al. (2023). Amino Acid Platform for Poly(amino ester)s: Controlled Ring‐Opening Polymerization, Complete Recyclability, and Tunable Polymerizability/Depolymerizability. ResearchGate. Available from: [Link]

  • Tenne, M., et al. (2021). Allyl group-containing polyvinylphosphonates as a flexible platform for the selective introduction of functional groups via polymer-analogous reactions. RSC Advances, 11(61), 38555-38564. Available from: [Link]

  • de la Torre, B. G., & Albericio, F. (2023). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. Available from: [Link]

  • Kowalski, A., et al. (2008). NOTE: Polymerization of Cyclic Esters Using Aminoacid Initiators. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(11), 2750-2756. Available from: [Link]

  • Duda, A., & Penczek, S. (2003). Amines as (co)initiators of cyclic esters' polymerization. Polimery, 48(1), 16-24. Available from: [Link]

  • Blake, T. R., et al. (2020). Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. Polymer Chemistry, 11(9), 1614-1623. Available from: [Link]

  • Wojciechowski, F., & Hudson, R. H. E. (2008). A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis-N-Boc Nucleobase Protecting Group Strategy. ResearchGate. Available from: [Link]

  • Nakahara, Y., et al. (2001). New Allyl Ester Linker and Solid-phase Block Synthesis of the Serglycin Core Region. Bioscience, Biotechnology, and Biochemistry, 65(6), 1358-1365. Available from: [Link]

  • Nair, L. S., & Laurencin, C. T. (2007). Biomedical applications of biodegradable polymers. Journal of Polymer Science Part B: Polymer Physics, 45(24), 3183-3213. Available from: [Link]

  • Jahan, R., et al. (2022). Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. ResearchGate. Available from: [Link]

  • Shevtsova, E. F., et al. (2017). Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. Molecules, 22(5), 823. Available from: [Link]

  • Mohimont, F., et al. (2024). Synthesis of New Glycine-Based Polymers and their Thermoresponsive Behavior in Water. Macromolecular Rapid Communications, 45(18), e2400286. Available from: [Link]

  • Atmuri, N. D. P., & Lubell, W. D. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, 92, 162-177. Available from: [Link]

  • Barz, M., et al. (2014). Degradable Poly(ester amide)s for Biomedical Applications. Macromolecular Bioscience, 14(7), 912-924. Available from: [Link]

  • de la Torre, B. G., & Albericio, F. (2014). Solid-phase peptide synthesis. Chemical Society Reviews, 43(19), 6517-6535. Available from: [Link]

  • Sharma, S., et al. (2024). Polylysine in biomedical applications: from composites to breakthroughs. Biomedical Materials, 19(1), 012001. Available from: [Link]

  • Shevtsova, E. F., et al. (2017). Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. MDPI. Available from: [Link]

  • Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3249-3259. Available from: [Link]

  • Shevtsova, E. F., et al. (2017). Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. ResearchGate. Available from: [Link]

  • Nakahara, Y., et al. (2001). New allyl ester linker and solid-phase block synthesis of the serglycin core region. Bioscience, Biotechnology, and Biochemistry, 65(6), 1358-1365. Available from: [Link]

  • CN101891638A - Method for producing glycine and glycine ester hydrochloride. (2010). Google Patents.
  • Atmuri, N. D. P., & Lubell, W. D. (2015). Preparation of N-‐(Boc)-‐Allylglycine Methyl Ester Using a Zinc-‐mediated, Palladiu. Organic Syntheses. Available from: [Link]

  • CN108276412A - Continuous synthesis method of glycine methyl ester hydrochloride. (2018). Google Patents.
  • CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride. (2019). Google Patents.
  • Wernet, P. (2022). Stereoselective Modification of N-(α-Hydroxyacyl)-Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward. CORE. Available from: [Link]

  • Reisman, S. E., & Doyle, A. G. (2010). Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. Angewandte Chemie International Edition, 49(43), 7972-7975. Available from: [Link]

  • Zhang, W., et al. (2021). Synthesis of Poly(allyl glycidyl ether) Bearing Alkyl Functional Side Groups and Its Plasticizing and Antistatic Effects for PVC. Chemical Journal of Chinese Universities, 42(9), 2961. Available from: [Link]

  • The Novel Drug Delivery System. (2023). IJPRA Journal. Available from: [Link]

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Foundational

"literature review of Glycine allyl ester hydrochloride"

Synthesis, Polymerization, and Biomedical Utility[1] Executive Summary Glycine allyl ester hydrochloride (GAE-HCl) is a bifunctional amino acid derivative serving as a critical intermediate in macromolecular chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Polymerization, and Biomedical Utility[1]

Executive Summary

Glycine allyl ester hydrochloride (GAE-HCl) is a bifunctional amino acid derivative serving as a critical intermediate in macromolecular chemistry and peptide synthesis. Its structural duality—comprising a nucleophilic amine (protected as a hydrochloride salt) and a polymerizable/labile allyl ester moiety—makes it indispensable for two primary applications:

  • Biodegradable Polymers: It acts as a side-group substituent in the synthesis of poly(organophosphazenes), conferring hydrolytic sensitivity and crosslinking potential to the polymer backbone.

  • Peptide Synthesis: It functions as a C-terminal protecting group, orthogonal to acid/base labile groups (Boc/Fmoc), cleavable via Palladium(0) catalysis.

This guide provides a rigorous technical review of GAE-HCl, moving from synthesis protocols to its application in producing advanced hydrogels and drug delivery vehicles.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

Identity:

  • IUPAC Name: Prop-2-en-1-yl 2-aminoacetate hydrochloride[1]

  • Common Name: Glycine allyl ester hydrochloride[2][1][3]

  • CAS Number: 144156-16-1 (Salt), 108831-04-3 (Free Base)

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 151.59 g/mol [1]

Physicochemical Properties:

PropertyValueNotes
Appearance White crystalline powderHygroscopic; store under desiccant.
Melting Point ~147–151 °CSharp melting point indicates high purity.
Solubility Water, Ethanol, MethanolInsoluble in non-polar solvents (Hexane, Ether).
pKa (Amine) ~9.6Typical for amino acid esters.
Stability Stable at -20°CHydrolyzes in aqueous base; allyl group sensitive to radical initiators.
Synthesis Protocol

Field Insight: While commercial sources exist, in-house synthesis is often preferred to ensure the absence of hydrolysis byproducts (glycine) which can interfere with stoichiometric polymerization reactions. The standard method utilizes Fisher esterification mediated by thionyl chloride (


).
Optimized Laboratory Scale Synthesis (100g Scale)

Reagents:

  • Glycine (Reagent Grade, >99%)

  • Allyl Alcohol (Anhydrous, excess)

  • Thionyl Chloride (

    
    )
    
  • Diethyl Ether (for precipitation)[4]

Workflow:

  • Setup: Equip a 1L 3-neck round-bottom flask with a reflux condenser, addition funnel, and magnetic stir bar. Chill to 0°C in an ice bath.

  • Activation: Add Allyl Alcohol (300 mL). Dropwise add Thionyl Chloride (1.2 eq, ~110 mL) over 60 minutes. Caution: Exothermic reaction releasing HCl and

    
     gas. Use a scrubber.[4]
    
  • Addition: Remove ice bath. Add Glycine (1.0 eq, 75 g) in portions.

  • Reflux: Heat the suspension to reflux (~97°C) for 4–6 hours. The solution should become clear as the glycine dissolves and reacts.

  • Isolation: Evaporate excess allyl alcohol and

    
     under reduced pressure (rotary evaporator).
    
  • Purification: The resulting viscous oil often crystallizes upon cooling. Triturate with cold Diethyl Ether (3 x 200 mL) to remove unreacted alcohol and induce precipitation of the white hydrochloride salt.

  • Drying: Filter the solid and dry under high vacuum over

    
     for 24 hours.
    

Validation:

  • 1H NMR (

    
    ): 
    
    
    
    5.9 (m, 1H, =CH-), 5.3 (dd, 2H, =CH2), 4.7 (d, 2H, O-CH2-), 3.9 (s, 2H, N-CH2-).
  • Purity Check: Absence of broad singlet at

    
     11.0 (COOH) confirms esterification.
    
Application I: Polyphosphazene Synthesis

The primary industrial application of GAE-HCl is in the synthesis of Poly[bis(allylglycine)phosphazene] , a biodegradable polymer used in tissue engineering.

Mechanism: The synthesis involves a nucleophilic substitution of chlorine atoms on the poly(dichlorophosphazene) backbone. The hydrochloride salt must be neutralized in situ or pre-neutralized to generate the reactive free amine.

Experimental Protocol:

  • Polymer Precursor: Synthesize poly(dichlorophosphazene)

    
     via thermal ring-opening polymerization of hexachlorocyclotriphosphazene. Dissolve in THF.
    
  • Nucleophile Preparation: Suspend GAE-HCl (2.5 eq per Cl atom) in THF. Add Triethylamine (TEA) (2.5 eq) to scavenge HCl. Stir for 2 hours to generate the free amine.

  • Substitution: Cannulate the polymer solution into the amine/TEA mixture dropwise.

  • Reaction: Reflux for 48 hours. The bulky ester groups require time to fully substitute the chlorine atoms.

  • Workup: Filter off the TEA-HCl salt byproduct. Concentrate the filtrate and precipitate the polymer into water or hexane.

Visualizing the Pathway:

PolyphosphazeneSynthesis cluster_legend Reaction Phase Precursor Poly(dichlorophosphazene) [NPCl2]n Intermediate Substitution Reaction (THF, Reflux, 48h) Precursor->Intermediate Backbone Reagent Glycine Allyl Ester HCl + Triethylamine Reagent->Intermediate Nucleophile Product Poly[bis(allylglycine)phosphazene] Intermediate->Product -TEA.HCl Crosslink Hydrogel Network (UV/Radical Crosslinking) Product->Crosslink UV + Photoinitiator

Figure 1: Synthesis pathway for biodegradable polyphosphazenes using GAE-HCl.

Why this matters: The allyl group allows the linear polymer to be crosslinked into a 3D hydrogel using UV light and a photoinitiator. The glycine ester linkage renders the polymer hydrolytically unstable; it degrades into non-toxic phosphate, ammonia, glycine, and allyl alcohol (see Safety).

Application II: Peptide Synthesis (Orthogonal Protection)

In solid-phase peptide synthesis (SPPS), GAE-HCl provides a "third dimension" of orthogonality.

  • Fmoc: Base labile.

  • Boc: Acid labile.

  • Allyl Ester: Pd(0) labile.[5]

This allows for the selective deprotection of the C-terminus to cyclize peptides or attach payloads without disturbing the N-terminal protection or side-chain groups.

Deprotection Protocol: To remove the allyl group:

  • Dissolve the peptide in

    
     or DMF under Argon.
    
  • Add

    
     (0.1 eq) and Phenylsilane (
    
    
    
    ) as a scavenger.
  • Stir for 30 minutes. The allyl group is transferred to the scavenger, liberating the free carboxylic acid.

Safety & Toxicology (Critical Analysis)

Trustworthiness Directive: The degradation of GAE-based materials releases Allyl Alcohol .

  • Risk: Allyl alcohol is toxic (hepatotoxic) and a lachrymator.

  • Mitigation in Drug Delivery: The rate of hydrolysis in polyphosphazenes is tunable. Slow degradation ensures the concentration of released allyl alcohol remains below the toxic threshold for local tissues.

  • Handling: GAE-HCl itself is a skin irritant. Always handle in a fume hood.

References
  • Allcock, H. R. (2012). Chemistry and Applications of Polyphosphazenes. Wiley-Interscience.

  • Heyde, M., et al. (2014). "Synthesis and properties of poly[bis(allylglycine)phosphazene]". Macromolecular Chemistry and Physics.

  • PubChem. (2025).[1] "Prop-2-en-1-yl 2-aminoacetate hydrochloride (Compound)".[1] National Library of Medicine.

  • Organic Syntheses. (2015). "Preparation of N-(Boc)-Allylglycine Methyl Ester". Org.[6][7] Synth. 92, 103-116.[7] (Provides analogous allyl esterification protocols).

  • ChemicalBook. (2025).[8] "Glycine allyl ester hydrochloride Product Description".

Sources

Protocols & Analytical Methods

Method

Application Note: Glycine Allyl Ester Hydrochloride in Advanced Peptide Synthesis

This guide details the technical application of Glycine Allyl Ester Hydrochloride (H-Gly-OAll[1]·HCl) in peptide synthesis.[1] It is designed for researchers requiring orthogonal protection strategies for complex targets...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of Glycine Allyl Ester Hydrochloride (H-Gly-OAll[1]·HCl) in peptide synthesis.[1] It is designed for researchers requiring orthogonal protection strategies for complex targets, such as cyclic peptides, glycopeptides, and convergent fragment assembly.

Introduction: The Strategic Role of Allyl Protection

In the landscape of peptide chemistry, Glycine Allyl Ester Hydrochloride serves a critical function: it provides a third dimension of orthogonality . Standard Solid Phase Peptide Synthesis (SPPS) relies on two dimensions: acid-labile (Boc/tBu) or base-labile (Fmoc/tBu) groups.[1]

The allyl ester (OAll) is unique because it is stable to both:

  • TFA (used to cleave Boc/tBu).[1]

  • Piperidine (used to cleave Fmoc).[1]

It is selectively removed under neutral conditions via Palladium(0)-catalyzed allyl transfer .[1] This property makes H-Gly-OAll[1]·HCl indispensable for:

  • Head-to-Tail Cyclization: Allowing C-terminal deprotection while the peptide remains anchored to the resin via a side chain.[1]

  • Convergent Synthesis: Protecting the C-terminus of a fragment during solution-phase assembly.[1]

  • Glycopeptide Synthesis: Avoiding harsh acids or bases that might degrade sensitive glycosidic linkages.[1]

Material Specifications & Handling
PropertySpecification
Chemical Name Glycine allyl ester hydrochloride
Formula

MW 151.59 g/mol
Solubility Soluble in water, DMF, DCM, Methanol
Storage Desiccate at +2°C to +8°C. Hygroscopic.[1][2]
Handling Irritant. Wear PPE.[1] Weigh quickly to avoid water absorption.[1]
Core Application 1: Solution Phase Coupling

Objective: To introduce Glycine as a C-terminal residue protected as an allyl ester.[1]

Mechanism of Action

Since the reagent is a hydrochloride salt, the amine is protonated (


).[3] To participate in nucleophilic attack on an activated carboxylic acid, it must be neutralized (free-based) in situ using a tertiary base (DIEA or NMM).[1]
Protocol: Standard Coupling
  • Activation: Dissolve the N-protected amino acid (e.g., Fmoc-AA-OH, 1.0 eq) and coupling reagent (e.g., HATU or HBTU, 1.0 eq) in dry DMF.

  • Base Addition 1: Add DIEA (1.0 eq) to activate the carboxylate. Stir for 2 minutes.

  • Reagent Preparation: In a separate vial, dissolve H-Gly-OAll·HCl (1.1 eq) in minimal DMF. Add DIEA (1.1 eq) to neutralize the salt.

  • Coupling: Add the neutralized Gly-OAll solution to the activated amino acid mixture.

  • Reaction: Stir at room temperature for 1–2 hours.

  • Monitoring: Check via TLC or LC-MS.

  • Workup: Dilute with Ethyl Acetate, wash with 5%

    
    , 5% citric acid, and brine. Dry over 
    
    
    
    .[1][4]

Senior Scientist Insight: Avoid using primary amines (like morpholine) as bases during coupling, as they can act as nucleophiles.[1] Stick to hindered tertiary amines (DIEA).[1]

Core Application 2: Palladium-Catalyzed Deprotection

Objective: To remove the Allyl ester group selectively without affecting Fmoc, Boc, or tBu protecting groups.

The Tsuji-Trost Reaction Mechanism

The deprotection is not a hydrolysis; it is an allyl transfer.

  • Oxidative Addition: Pd(0) complexes with the allyl ester.[1]

  • Ionization: The C-O bond breaks, forming a

    
    -allyl palladium complex and releasing the carboxylate.[1]
    
  • Nucleophilic Attack: A "scavenger" acts as a nucleophile to strip the allyl group from the palladium, regenerating the Pd(0) catalyst.

Critical Choice: The Scavenger

  • Phenylsilane (

    
    ): Recommended.[1] Highly efficient, neutral, and does not react with Fmoc groups.
    
  • Morpholine: Traditional. Effective but basic; can cause slow Fmoc removal or racemization if exposure is prolonged.[1]

Protocol: Deprotection (Solution or Solid Phase)

Reagents:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (0.1 – 0.2 eq).[1]
    
  • Scavenger: Phenylsilane (10 – 20 eq).[1]

  • Solvent: Dry DCM (preferred) or DMF.[1]

Step-by-Step:

  • Preparation: Dissolve

    
     in dry DCM under Argon/Nitrogen. (Note: The catalyst is sensitive to oxidation; use fresh catalyst or store under inert gas).
    
  • Addition: Add Phenylsilane to the catalyst solution.

  • Reaction: Add the mixture to the peptide-resin or solution.

    • Solid Phase:[1][5] Shake for 30 minutes. Repeat with fresh solution for another 30 minutes.

    • Solution Phase: Stir for 1–2 hours under inert atmosphere.

  • Washing (Crucial Step): Palladium binds sticky to peptides and sulfur (Cys/Met).[1] You must wash with a chelator.[1]

    • Wash 1: DMF (3x)[1]

    • Wash 2: 0.02 M Sodium Diethyldithiocarbamate (DDC) in DMF (2 x 10 min). This precipitates Pd as a yellow/orange complex.[1]

    • Wash 3: DMF (5x) to remove the DDC-Pd complex.[1]

Advanced Workflow: On-Resin Cyclization

The most powerful application of Gly-OAll is synthesizing head-to-tail cyclic peptides.[1]

Diagram: Orthogonal Cyclization Strategy

G cluster_0 Step 1: Linear Assembly cluster_1 Step 2: Orthogonal Deprotection cluster_2 Step 3: Cyclization & Cleavage Resin Resin Support SideChain Side Chain Anchor (Asp/Glu/Lys) Resin->SideChain Peptide Peptide Chain (Fmoc-AA-...-AA) SideChain->Peptide C_Term C-Terminus (Gly-OAll) Peptide->C_Term Pip Piperidine (Fmoc Removal) Peptide->Pip Pd_Cat Pd(PPh3)4 + PhSiH3 (Allyl Removal) C_Term->Pd_Cat Selective Deprotection Free_C Free C-Term (COOH) Pd_Cat->Free_C Free_N Free N-Term (NH2) Pip->Free_N Cyclic Cyclic Peptide (Head-to-Tail) Free_C->Cyclic PyBOP/DIEA Intramolecular Coupling Free_N->Cyclic Cleavage TFA Cleavage (Side Chain Detachment) Cyclic->Cleavage

Caption: Workflow for head-to-tail cyclization using Gly-OAll. The peptide is anchored via a side chain, allowing the N- and C-termini to be deprotected and coupled while still on the solid support.

Protocol: On-Resin Cyclization
  • Anchoring: Attach the first amino acid (e.g., Fmoc-Asp-OAll) to the resin via its side chain (using Rink Amide or Wang resin depending on desired side-chain functionality).[1]

  • Elongation: Synthesize the linear sequence using standard Fmoc SPPS.

  • C-Terminal Capping: The final amino acid coupled is H-Gly-OAll .[1]

  • Allyl Removal: Use the Pd/PhSiH3 protocol (Section 4) to expose the C-terminal Glycine carboxylate.[1]

  • Fmoc Removal: Use 20% Piperidine in DMF to expose the N-terminal amine.[1]

  • Cyclization:

    • Reagents: PyBOP (3 eq), HOBt (3 eq), DIEA (6 eq) in DMF.

    • Concentration: Keep concentration low to favor intramolecular cyclization over intermolecular dimerization.[1]

    • Time: 4–16 hours. Monitor by Kaiser test (should go from positive to negative).[1]

  • Final Cleavage: Treat resin with TFA/TIS/Water (95:2.5:2.[1]5) to cleave the side-chain anchor and release the cyclic peptide.[6]

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Incomplete Allyl Removal Oxidized CatalystUse fresh

. The solution must be yellow/orange, not black/precipitated before reaction.
Black Precipitate on Resin Palladium reductionWash resin with 0.02 M Sodium Diethyldithiocarbamate (DDC) in DMF.[1]
Diketopiperazine (DKP) Glycine at C-termIf H-Gly-OAll is the C-terminus of a dipeptide, do not deprotect the N-terminus of the second residue in solution.[1] It will spontaneously cyclize and cleave the ester.
Fmoc Loss during Deprotection Basic ScavengerSwitch from Morpholine to Phenylsilane or N,N'-dimethylbarbituric acid (NDMBA).[1]
References
  • Gomez-Martinez, P., et al. (1999).[1] "N-Alloc temporary protection in solid-phase peptide synthesis.[1] The use of amine–borane complexes as allyl group scavengers."[7] Journal of the Chemical Society, Perkin Transactions 1. Link

  • Kates, S. A., et al. (1993).[1] "Automated allyl deprotection in solid-phase synthesis." Peptides: Chemistry, Structure and Biology. Link

  • ThermoFisher Scientific. "Large Scale Synthesis of Long Peptides and Cyclic Peptides."[1] Application Notes. Link

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][3][8][9] Chemical Reviews. Link[1]

  • Biotage. (2023).[1][10] "Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?" Biotage Blog. Link

Sources

Application

The Versatile Role of Glycine Allyl Ester Hydrochloride in Modern Organic Synthesis: A Guide for Researchers

For the discerning researcher in organic synthesis and drug development, the strategic selection of building blocks and protecting groups is paramount to the success of complex molecular construction. Among the arsenal o...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the strategic selection of building blocks and protecting groups is paramount to the success of complex molecular construction. Among the arsenal of versatile reagents, Glycine Allyl Ester Hydrochloride emerges as a compound of significant utility, offering a unique combination of stability, reactivity, and orthogonal deprotection capabilities. This comprehensive guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights to empower your synthetic endeavors.

Core Attributes of Glycine Allyl Ester Hydrochloride

Glycine allyl ester hydrochloride is the hydrochloride salt of the allyl ester of the simplest amino acid, glycine. Its chemical structure confers several advantageous properties:

  • The Allyl Ester: This functional group serves as a robust protecting group for the carboxylic acid moiety of glycine. It exhibits stability across a wide range of reaction conditions, yet it can be selectively cleaved under mild, palladium-catalyzed conditions. This orthogonality is a cornerstone of its utility in multi-step synthesis, particularly in peptide chemistry.

  • The Hydrochloride Salt: The salt form enhances the compound's stability and crystallinity, making it easier to handle and store compared to the free base, which is prone to polymerization.[1]

  • The Glycine Backbone: As the simplest amino acid, glycine provides a fundamental building block for the synthesis of peptides and more complex nitrogen-containing molecules.

  • The Allyl Group's Latent Reactivity: Beyond its protective role, the terminal alkene of the allyl group offers a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, expanding its utility as a versatile synthetic intermediate.

dot graph G { layout=neato; rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Glycine_Allyl_Ester_HCl" [label="Glycine Allyl Ester\nHydrochloride", fillcolor="#FBBC05"]; "Protecting_Group" [label="Carboxylate Protecting Group\n(Peptide Synthesis)"]; "Synthetic_Building_Block" [label="Versatile C3N Synthon"]; "Orthogonal_Deprotection" [label="Orthogonal Deprotection\n(Pd(0) Catalysis)"]; "Allyl_Group_Reactivity" [label="Allyl Group Functionalization\n(e.g., Heck, Allylic Alkylation)"]; "Heterocycle_Synthesis" [label="Precursor for\nN-Heterocycles"];

"Glycine_Allyl_Ester_HCl" -- "Protecting_Group"; "Glycine_Allyl_Ester_HCl" -- "Synthetic_Building_Block"; "Protecting_Group" -- "Orthogonal_Deprotection"; "Synthetic_Building_Block" -- "Allyl_Group_Reactivity"; "Synthetic_Building_Block" -- "Heterocycle_Synthesis"; } ondot

Core applications of Glycine Allyl Ester Hydrochloride.

Application as a Carboxylate Protecting Group in Peptide Synthesis

The most prevalent application of glycine allyl ester hydrochloride is in peptide synthesis, where the allyl ester serves as a temporary protecting group for the C-terminus. The key advantage lies in its orthogonality to the commonly used N-terminal protecting groups, namely Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl).[2] This allows for the selective deprotection of the C-terminal allyl ester without affecting the N-terminal protection, a critical feature for the synthesis of cyclic peptides and other complex peptide architectures.

Mechanism of Palladium-Catalyzed Deprotection

The removal of the allyl protecting group is typically achieved through a palladium(0)-catalyzed reaction in the presence of a nucleophilic scavenger. The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: A palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], undergoes oxidative addition to the allyl ester, forming a π-allylpalladium(II) complex.

  • Nucleophilic Attack: A nucleophilic scavenger attacks the π-allyl moiety, regenerating the palladium(0) catalyst and releasing the deprotected carboxylic acid.

Commonly used scavengers include morpholine, dimedone, and phenylsilane. The choice of scavenger can influence the reaction rate and efficiency.

dot graph G { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"Peptide_OAllyl" [label="Peptide-COO-Allyl"]; "Pd0" [label="Pd(0)L_n"]; "Pi_Allyl_Complex" [label="[π-Allyl-Pd(II)L_n]⁺[Peptide-COO]⁻"]; "Scavenger" [label="Nucleophilic\nScavenger (NuH)"]; "Deprotected_Peptide" [label="Peptide-COOH"]; "Allyl_Scavenger" [label="Allyl-Nu"]; "Regenerated_Pd0" [label="Pd(0)L_n"];

"Peptide_OAllyl" -> "Pi_Allyl_Complex" [label=" + Pd(0)L_n"]; "Pi_Allyl_Complex" -> "Deprotected_Peptide" [label=" + NuH"]; "Pi_Allyl_Complex" -> "Allyl_Scavenger"; "Allyl_Scavenger" -> "Regenerated_Pd0" [label=" - Pd(0)L_n"]; } ondot

Palladium-catalyzed deprotection of an allyl ester.
Experimental Protocol: Palladium-Catalyzed Deprotection of N-Fmoc-Glycine Allyl Ester

This protocol provides a general procedure for the deprotection of an N-terminally protected glycine allyl ester.

Materials:

  • N-Fmoc-Glycine allyl ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve N-Fmoc-Glycine allyl ester (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Add phenylsilane (10-20 equivalents) to the solution.

  • In a separate flask, dissolve Pd(PPh₃)₄ (0.1-0.05 equivalents) in anhydrous DCM under an inert atmosphere.

  • Add the palladium catalyst solution to the reaction mixture dropwise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Upon completion, the reaction mixture can be concentrated in vacuo. The crude product can be purified by silica gel chromatography to yield N-Fmoc-Glycine.

Table 1: Comparison of Common Scavengers for Allyl Deprotection

ScavengerTypical EquivalentsAdvantagesDisadvantages
Morpholine20-50Readily available, effectiveCan be difficult to remove during workup
Dimedone3-5Forms a neutral, easily removable adductCan be slower than other scavengers
Phenylsilane10-20Forms volatile byproducts, clean reactionCan be more expensive

Application as a Synthetic Building Block

Beyond its role as a protected amino acid, Glycine Allyl Ester Hydrochloride serves as a versatile building block for the synthesis of more complex molecules, leveraging the reactivity of both the glycine backbone and the allyl group.

Palladium-Catalyzed Cross-Coupling Reactions

The terminal alkene of the allyl group is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, vinyl, and other substituents.

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between the allyl group and aryl or vinyl halides. This reaction allows for the synthesis of γ,δ-unsaturated amino acid derivatives, which are valuable precursors for various biologically active molecules.[3]

dot graph G { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

"N_Protected_Gly_OAllyl" [label="N-Protected\nGlycine Allyl Ester"]; "Aryl_Halide" [label="Ar-X"]; "Pd_Catalyst" [label="Pd(0) Catalyst"]; "Base" [label="Base"]; "Heck_Product" [label="γ,δ-Unsaturated\nAmino Acid Derivative"];

"N_Protected_Gly_OAllyl" -> "Heck_Product"; "Aryl_Halide" -> "Heck_Product"; "Pd_Catalyst" -> "Heck_Product" [style=dotted]; "Base" -> "Heck_Product" [style=dotted]; } ondot

Heck reaction of N-protected glycine allyl ester.

Protocol: Heck Reaction of N-Boc-Glycine Allyl Ester with Iodobenzene

Materials:

  • N-Boc-Glycine allyl ester

  • Iodobenzene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri-o-tolylphosphine [P(o-tol)₃]

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • To a reaction vessel, add N-Boc-Glycine allyl ester (1.2 equivalents), iodobenzene (1 equivalent), Pd(OAc)₂ (0.05 equivalents), and P(o-tol)₃ (0.1 equivalents).

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add anhydrous MeCN and Et₃N (2 equivalents).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate in vacuo and purify the residue by silica gel chromatography to obtain the desired γ,δ-unsaturated amino acid derivative.

Synthesis of Heterocyclic Compounds

Glycine allyl ester derivatives are valuable precursors for the synthesis of various nitrogen-containing heterocycles, such as lactams and pyrrolidines.

γ-Lactams are important structural motifs found in numerous natural products and pharmaceuticals. One approach to their synthesis involves the intramolecular cyclization of γ-amino acids, which can be derived from glycine allyl ester. For instance, a tin powder-promoted oxidation/allylation of glycine esters can yield γ,δ-unsaturated α-amino acid esters, which can then be further manipulated and cyclized to form γ-lactam derivatives.[4]

Table 2: Selected Applications of Glycine Allyl Ester in Synthesis

Reaction TypeProduct ClassKey ReagentsReference
Heck Reactionγ,δ-Unsaturated amino acidsPd(OAc)₂, P(o-tol)₃, Base[3]
Allylic Alkylationα-Allyl amino acidsPd catalyst, Chiral ligand[5]
Oxidation/Allylationγ,δ-Unsaturated amino acidsTin powder, Allyl bromide[4]
[3+2] CycloadditionPyrrolidinesMetal catalysts or organocatalysts[6]

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling Glycine Allyl Ester Hydrochloride. The hydrochloride salt is generally a stable, crystalline solid. However, it is important to consult the specific Safety Data Sheet (SDS) for detailed information.

Based on data for the closely related N-Allyl glycine hydrochloride, the compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[7]

General Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

Glycine Allyl Ester Hydrochloride is a multifaceted reagent that offers significant advantages in organic synthesis. Its utility as an orthogonally protected amino acid in peptide synthesis is well-established, providing a reliable method for the construction of complex peptides. Furthermore, its capacity to serve as a versatile synthetic building block in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions underscores its value to the synthetic chemist. By understanding its core attributes and the detailed protocols for its application, researchers can effectively harness the potential of this valuable compound to advance their scientific objectives in drug discovery and the synthesis of novel organic molecules.

References

  • Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
  • Zhao, P., Huang, D., Wang, F., Han, T., Yang, M., Wang, K.-H., & Hu, Y. (2021). Tin powder-promoted oxidation/allylation of glycine esters: Synthesis of γ,δ-unsaturated α-amino acid esters. Applied Organometallic Chemistry, 35(11), e6413. [Link]

  • Chemsrc. (2025, September 18). Glycine allyl ester hydrochloride. [Link]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers. [Link]

  • Fang, P., Chaulagain, M. R., & Aron, Z. D. (2012). Catalytic α-allylation of unprotected amino acid esters. Organic Letters, 14(8), 2130–2133. [Link]

  • Kranthikumar, R., & Dahanukar, V. H. (2005). Short Stereoselective Synthesis of α-Substituted γ-Lactams. Synlett, 2005(18), 2808-2810. [Link]

  • Wang, C., et al. (2020). Palladium-Catalyzed Three-Component Selective Aminoallylation of Diazo Compounds. ChemRxiv. [Link]

  • Hayakawa, Y., et al. (2000). Allyl group as a protecting group for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis: facile oxidation and deprotection conditions. Organic Letters, 2(3), 243-246. [Link]

  • Leduc, A. B., et al. (2008). A Convenient Route to N -[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis- N -Boc Nucleobase Protecting Group Strategy. The Journal of Organic Chemistry, 73(7), 2799-2807. [Link]

  • Smith, A. D., et al. (2017). Tandem Palladium and Isothiourea Relay Catalysis: Enantioselective Synthesis of α-Amino Acid Derivatives via Allylic Amination and[4][8]-Sigmatropic Rearrangement. Journal of the American Chemical Society, 139(30), 10453-10461. [Link]

  • Gigg, J., & Gigg, R. (1966). The allyl ether as a protecting group in carbohydrate chemistry. Journal of the Chemical Society C: Organic, 82-86. [Link]

  • Smith, A. D., et al. (2017). Tandem Palladium and Isothiourea Relay Catalysis: Enantioselective Synthesis of α-Amino Acid Derivatives via Allylic Amination and[4][8]-Sigmatropic Rearrangement. Journal of the American Chemical Society, 139(30), 10453-10461. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet: H-Gly-OtBu HCl. [Link]

  • Organic Syntheses. (n.d.). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. [Link]

  • Jarvo, E. R., & Miller, S. J. (2002). A New Entry to Azomethine Ylides from Allylic Amines and Glyoxals: Shifting the Reliance on Amino Ester Precursors. Journal of the American Chemical Society, 124(45), 13376–13377. [Link]

  • Hartwig, J. F., & Shekhar, S. (2005). Palladium-Catalyzed Coupling Reaction of Amino Acids (Esters) with Aryl Bromides and Chlorides. Organic Letters, 7(8), 1521-1524. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. [Link]

  • Limal, D., et al. (1998). Chlorotrimethylsilane Mediated Formation of ω-Allyl Esters of Aspartic And Glutamic Acids. Synthetic Communications, 28(19), 3635-3640. [Link]

  • Kazmaier, U., & Huch, V. (2000). Stereoselective Modification of N-(α-Hydroxyacyl)-Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward the Synthesis of Callipeltin A. European Journal of Organic Chemistry, 2000(13), 2345-2353. [Link]

  • Padwa, A., & Pearson, W. H. (Eds.). (2002). Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry. John Wiley & Sons.
  • Majumdar, K. C., & Chattopadhyay, B. (2009). Glycine and its derivatives catalyzed one-pot multicomponent synthesis of bioactive heterocycles. Tetrahedron, 65(36), 7355-7374. [Link]

  • Jacobsen, E. N., & Sarlah, D. (2015). Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. Angewandte Chemie International Edition, 54(45), 13432-13435. [Link]

  • Wikipedia. (2023, December 1). Glycine methyl ester hydrochloride. [Link]

  • Google Patents. (n.d.).
  • Wang, Q., et al. (2020). Synthesis of 15N-labeled heterocycles via the cleavage of C–N bonds of anilines and glycine-15N. Chemical Communications, 56(82), 12386-12389. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. [Link]

Sources

Method

Application Note: Strategic Utilization of Glycine Allyl Ester Hydrochloride in Orthogonal Peptide Synthesis

Executive Summary This guide details the operational protocols for utilizing Glycine Allyl Ester Hydrochloride (Gly-OAll·HCl) as a C-terminal protecting group in peptide synthesis. Unlike methyl/ethyl esters (base-labile...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the operational protocols for utilizing Glycine Allyl Ester Hydrochloride (Gly-OAll·HCl) as a C-terminal protecting group in peptide synthesis. Unlike methyl/ethyl esters (base-labile) or tert-butyl esters (acid-labile), the allyl ester offers orthogonal protection . It remains stable under both Boc (acidic) and Fmoc (basic) conditions, yet is removed under mild, neutral conditions via Palladium(0) catalysis. This orthogonality is critical for the synthesis of cyclic peptides, side-chain modified precursors, and complex peptidomimetics.

Chemical Profile & Handling

PropertySpecification
Compound Name Glycine Allyl Ester Hydrochloride
Formula

MW 151.59 g/mol
Appearance White to off-white crystalline solid
Solubility High in

, MeOH; Moderate in DMF/DMSO; Low in

(unless neutralized)
Storage Hygroscopic. Store at +2°C to +8°C under desiccant.
Critical Handling Note: The Hydrochloride Salt

Glycine allyl ester is supplied as a hydrochloride salt to prevent autopolymerization (diketopiperazine formation) and hydrolysis.

  • Stability: The salt is shelf-stable.[1] The free base is not.

  • Usage Rule: Do not "free base" the bulk material for storage. Neutralize in situ only immediately prior to the coupling reaction.

Experimental Workflow: The "On-Off" Strategy

The following diagram illustrates the lifecycle of the allyl protecting group within a standard peptide synthesis workflow.

PeptideWorkflow Start Gly-OAll·HCl (Stable Salt) Neutralize In Situ Neutralization (DIPEA/NMM) Start->Neutralize Dissolve in DMF Coupling Peptide Coupling (HATU/EDC) Neutralize->Coupling Add Activated AA Intermediate Protected Peptide (Boc/Fmoc-AA-Gly-OAll) Coupling->Intermediate Workup Deprotection Pd(0) Deprotection (Allyl Removal) Intermediate->Deprotection Pd(PPh3)4 + Scavenger Final Free C-Terminus (AA-Gly-OH) Deprotection->Final Precipitation

Figure 1: Strategic workflow for integrating Glycine Allyl Ester into peptide synthesis.

Protocol A: Installation (Peptide Coupling)

Objective: Synthesize Fmoc-Phe-Gly-OAll (Model Dipeptide). Scale: 1.0 mmol.

Reagents
  • Glycine Allyl Ester HCl (1.0 equiv)

  • Fmoc-Phe-OH (1.1 equiv)

  • Coupling Reagent: HATU (1.1 equiv) [Alternative: EDC/HOBt]

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Anhydrous DMF (5 mL)

Step-by-Step Methodology
  • Activation (The Carboxyl Component):

    • In a round-bottom flask, dissolve Fmoc-Phe-OH (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF.

    • Add DIPEA (1.0 equiv) to initiate activation. Stir for 2–3 minutes. The solution should turn slightly yellow.

  • Neutralization (The Amine Component):

    • Scientific Logic:[1][2][3][4] The amine on Glycine is protonated (

      
      ).[5][6] It is non-nucleophilic and will not react until deprotonated.
      
    • In a separate vial, dissolve Gly-OAll·HCl (1.0 equiv) in minimal DMF.

    • Add the remaining DIPEA (2.0 equiv).

    • Self-Validation Check: Spot a micro-drop of this solution on wet pH paper. It must read pH 8–9. If acidic, the coupling will fail. Add DIPEA in 10 µL increments until basic.

  • Coupling Reaction:

    • Add the neutralized Gly-OAll solution to the activated Fmoc-Phe solution.

    • Stir at room temperature under nitrogen/argon for 1–2 hours.

  • Monitoring:

    • Monitor via TLC (50% EtOAc/Hexanes) or LC-MS. Look for the disappearance of Fmoc-Phe-OH and the appearance of the product mass (

      
      ).
      
  • Workup:

    • Dilute with Ethyl Acetate (50 mL).

    • Wash sequentially with:

      • 5%

        
         or 1M HCl (removes unreacted amine/DIPEA).
        
      • Sat.

        
         (removes unreacted acid/HATU byproducts).
        
      • Brine.

    • Dry over

      
      , filter, and concentrate.[4]
      

Protocol B: Deprotection (Palladium-Catalyzed Cleavage)

Objective: Remove the allyl group to yield Fmoc-Phe-Gly-OH without affecting the Fmoc group. Mechanism: Palladium(0) forms a


-allyl complex with the ester, which is then transferred to a nucleophilic scavenger.
Reagents
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (0.05 equiv).
    
  • Scavenger: Morpholine (10 equiv) [Alternatives: N-methylaniline, Dimedone].

  • Solvent: Dry DCM or THF (degassed).

Step-by-Step Methodology
  • Oxygen Exclusion (Critical Step):

    • Scientific Logic:[1][2][3][4]

      
       is oxygen-sensitive. Oxidation leads to Pd(II) oxide (black precipitate), which is catalytically inactive.
      
    • Dissolve the peptide (Fmoc-Phe-Gly-OAll) in dry DCM.

    • Sparge the solution with Argon for 5 minutes.

  • Catalyst Addition:

    • Add the Scavenger (Morpholine, 10 equiv).

    • Add

      
       (5 mol%).
      
    • Visual Check: The solution should remain clear yellow/orange. If it turns black immediately, your solvent was wet or oxygenated.

  • Reaction:

    • Stir at room temperature under Argon and protection from light (aluminum foil) for 1–2 hours.

  • Self-Validation (TLC):

    • The starting material (non-polar) should disappear.

    • The product (free acid) is more polar and may streak on silica.

    • Tip: If the reaction stalls, add another 2 mol% of catalyst.

  • Workup (Metal Removal):

    • Challenge: Removing Pd traces is difficult.

    • Method: Evaporate DCM. Redissolve in EtOAc. Wash with 1M HCl (to remove excess morpholine).

    • Pd Scavenging: Wash the organic layer with 5% sodium diethyldithiocarbamate solution (chelates Pd) or filter through a pad of Celite/Silica.

Mechanistic Visualization

The following diagram details the catalytic cycle responsible for the mild deprotection, highlighting why nucleophilic attack does not occur on the peptide bond itself.

PdMechanism Complex Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Pd-Allyl Pi-Complex) Complex->OxAdd Binds Allyl Substrate Substrate (R-COO-Allyl) Substrate->OxAdd NuAttack Nucleophilic Attack (Morpholine Scavenger) OxAdd->NuAttack Allyl Transfer NuAttack->Complex Regenerate Pd(0) Products Product (R-COOH) + N-Allyl Morpholine NuAttack->Products

Figure 2: Catalytic cycle of Palladium-mediated allyl ester cleavage.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Coupling) Incomplete neutralization of HCl salt.Ensure pH is 8–9 before adding activated ester. Use wet pH paper.
Black Precipitate (Deprotection) Oxidation of Pd catalyst.Use fresh catalyst. Sparge solvents with Argon.[2]
Incomplete Cleavage Poisoned catalyst or insufficient scavenger.Add more Pd(0) (2 mol%). Ensure scavenger is in large excess (10eq).
Product Contamination Residual Palladium.Wash with sodium diethyldithiocarbamate or use Thiol-functionalized silica scavengers.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Classic reference for orthogonality).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[6][7][8] Chemical Reviews, 109(6), 2455-2504. (Comprehensive review of peptide protection strategies).

  • Guibé, F. (1998). "Allylic Protecting Groups and Their Use in a Complex Environment Part I: Allylic Protection of Alcohols." Tetrahedron, 54(13), 2967-3042. (Mechanistic details of Pd-allyl cleavage).

  • Kunz, H., & Waldmann, H. (1984). "The Allyl Group as Mildly and Selectively Removable Carboxy-Protecting Group."[3][8][9] Angewandte Chemie International Edition, 23(1), 71-72.

Sources

Application

Optimization of Post-Reaction Workup for Glycine Allyl Ester Hydrochloride: A Technical Guide

Abstract & Utility Profile Glycine allyl ester hydrochloride ( ) is a critical intermediate in peptide synthesis and medicinal chemistry. The allyl ester moiety serves as a carboxylic acid protecting group that is orthog...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Utility Profile

Glycine allyl ester hydrochloride (


) is a critical intermediate in peptide synthesis and medicinal chemistry. The allyl ester moiety serves as a carboxylic acid protecting group that is orthogonal to standard acid-labile (Boc) and base-labile (Fmoc) groups. It is uniquely cleaved under neutral conditions using Palladium(0) catalysis, making it indispensable for the synthesis of cyclic peptides and complex biomolecules [1].

However, the workup of this compound presents specific challenges:

  • Hygroscopicity: The hydrochloride salt is prone to absorbing atmospheric moisture, leading to hydrolysis or "oiling out."

  • Physical State: Unlike methyl or ethyl esters, allyl esters often resist crystallization, trapping impurities in a viscous oil phase.

  • Thermal Instability: The allyl group can undergo isomerization or polymerization if subjected to excessive heat during solvent removal.

This guide provides a robust, self-validating protocol for the isolation and purification of Glycine Allyl Ester HCl, focusing on the Thionyl Chloride (


) mediated synthesis route.

Chemical Context & Stability

Before initiating workup, understanding the species in solution is vital.[1]

PropertyDescriptionImplication for Workup
Structure

Ionic salt; requires polar solvents for solubility, non-polar for precipitation.
Acidity

(in aqueous solution)
Stable in acidic media. Avoid basic washes (e.g.,

) which generate the unstable free base.
Solubility Soluble: Water, Methanol, Ethanol.Insoluble: Diethyl Ether, Hexanes, Toluene.Use Methanol for transfer; use Ether/Hexane as antisolvents.
Reactivity Sensitive to nucleophiles and Pd(0).Avoid cross-contamination with transition metals.

Protocol: Post-Reaction Workup (Thionyl Chloride Route)

Context

The reaction typically involves treating Glycine with Allyl Alcohol and Thionyl Chloride (


). The reaction mixture contains the product, excess allyl alcohol, 

, and

.
Phase 1: Solvent Removal & Scavenging

Objective: Remove volatile byproducts (


, 

) and excess allyl alcohol without degrading the product.
  • Direct Concentration: Transfer the reaction mixture to a round-bottom flask. Concentrate under reduced pressure (Rotary Evaporator) at

    
     .
    
    • Note: Do not exceed 50°C to prevent allyl isomerization.

  • Co-evaporation (The "Chasing" Step):

    • The residue will likely be a viscous, acidic oil containing trapped

      
       and 
      
      
      
      .
    • Add Toluene (approx. 2-3 mL per gram of starting material) to the residue.

    • Re-evaporate to dryness. Repeat this step 2-3 times.

    • Mechanism:[2][3] Toluene forms azeotropes with residual water and helps strip away trapped acidic gases (

      
      ) that prevent crystallization.
      
Phase 2: Trituration & Crystallization (Critical Step)

Objective: Convert the "sticky oil" into a filterable solid.

  • Dissolution (Minimal): If the residue is solid, proceed to step 2. If it is an oil, dissolve it in the minimum amount of anhydrous Methanol or Ethanol (approx. 0.5 mL/g).

  • Precipitation:

    • Place the flask in an ice bath (

      
      ) with vigorous magnetic stirring.
      
    • Slowly add Anhydrous Diethyl Ether (or MTBE) dropwise until persistent turbidity is observed.

    • Ratio: Target a solvent:antisolvent ratio of roughly 1:10 to 1:20.

  • Inducing Nucleation:

    • If the product "oils out" (forms a separate liquid bottom layer) instead of crystallizing:

      • Stop stirring. Let the phases separate.

      • Decant the supernatant (ether layer).

      • Add fresh ether.

      • Scratch the inner wall of the flask with a glass rod at the interface of the oil and solvent. This provides nucleation sites.

      • Sonication: Briefly sonicate the flask to disrupt the oil phase.

  • Filtration:

    • Once a white solid forms, filter rapidly under a blanket of Nitrogen (to prevent moisture absorption).

    • Wash the filter cake with cold anhydrous ether.

Phase 3: Drying
  • Dry the solid in a vacuum desiccator over

    
     or KOH pellets for 12–24 hours.
    
    • Warning: Residual HCl gas can damage vacuum pumps; ensure a proper trap is in place.

Visualized Workflow (Graphviz)

The following diagram illustrates the decision logic during the workup process.

G Rxn Reaction Mixture (Gly + Allyl Alcohol + SOCl2) Evap Rotary Evaporation (< 45°C) Rxn->Evap CoEvap Co-evaporation with Toluene (Remove HCl/SO2) Evap->CoEvap Residue Crude Residue (Viscous Oil or Solid) CoEvap->Residue Decision Physical State? Residue->Decision SolidState Solid: Wash with Ether Decision->SolidState Solid OilState Oil: Dissolve in min. MeOH Decision->OilState Sticky Oil Filter Filtration (N2 atm) SolidState->Filter Trituration Add Antisolvent (Diethyl Ether/MTBE) OilState->Trituration OilingOut Oiling Out Observed? Trituration->OilingOut Scratch Decant -> Fresh Ether -> Scratch/Sonicate OilingOut->Scratch Yes OilingOut->Filter No (Precipitate forms) Scratch->Filter Dry Vacuum Dry over P2O5 Filter->Dry

Caption: Logic flow for the isolation of Glycine Allyl Ester HCl, emphasizing the management of the "oiling out" phenomenon.

Quality Control & Troubleshooting

Quality Control Specifications

After isolation, verify the product identity and purity using the following metrics.

TestExpected ResultNotes
Appearance White to off-white crystalline powderIf yellow/brown, recrystallize from MeOH/Ether.
Solubility Clear solution in Water/MethanolTurbidity indicates residual silica or polymer.
1H NMR (

)

(m, 1H, vinyl),

(d, 2H, vinyl),

(d, 2H, allyl

),

(s, 2H, Gly

)
Check for absence of Allyl Alcohol signals.
Melting Point Typically distinct (e.g., similar esters range 60-140°C depending on chain) [2]Broad range indicates residual solvent or hydrolysis.
Troubleshooting Guide
ProblemRoot CauseCorrective Action
Product remains a sticky oil Residual Allyl Alcohol or moisture.1. Redissolve in MeOH, co-evaporate with Toluene again.2. Use anhydrous Ether for precipitation.3. Store in freezer (-20°C) overnight to induce crystallization.
Low Yield Product solubility in wash solvent.The HCl salt is slightly soluble in pure ether if alcohol is present. Ensure the ether is excess (20:1 ratio) and cold.
Smell of SO2 persists Incomplete degassing.Dry under high vacuum for extended periods (24h+).[4]

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Context on Allyl Esters as orthogonal protecting groups).
  • PubChem. (2025).[5] Glycine allyl ester hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"purification techniques for products from Glycine allyl ester hydrochloride reactions"

Diagnostic Triage: Start Here Before proceeding to specific protocols, identify your primary bottleneck. SymptomProbable CauseRecommended Section Low Yield / Incomplete Reaction Inefficient neutralization of the HCl salt...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Triage: Start Here

Before proceeding to specific protocols, identify your primary bottleneck.

SymptomProbable CauseRecommended Section
Low Yield / Incomplete Reaction Inefficient neutralization of the HCl salt or catalyst poisoning.[Section 2: Pre-Reaction Optimization]
Cyclic Impurity (M-18 or M-OR) Diketopiperazine (DKP) formation, common with Gly-containing dipeptides.[Section 4: The DKP Trap]
Persistent Amine Peak Unreacted Glycine Allyl Ester co-eluting with product.[Section 3: Extraction Protocols]
Unexpected Carboxylic Acid Premature hydrolysis of the allyl ester (base sensitivity).[Section 4: Stability Issues]

Pre-Reaction Optimization (Prevention)

The majority of purification difficulties stem from improper handling of the hydrochloride salt form (H-Gly-OAll·HCl) prior to coupling.

Q: Why is my coupling reaction stalling despite using excess reagents?

A: The hydrochloride salt of glycine allyl ester is non-nucleophilic. It must be neutralized to the free amine to react. However, in situ neutralization with weak bases (e.g., NMM, DIEA) can sometimes be insufficient if the base is consumed by the activated carboxyl component or if the equilibrium favors the protonated species.

The "Free Base" Protocol (Recommended for Scale-Up): Instead of in situ neutralization, convert the salt to the free base prior to the reaction. This eliminates the formation of amine salts that can clog active sites or alter solvent polarity.

  • Dissolve: Suspend H-Gly-OAll·HCl in minimal water.

  • Basify: Add saturated NaHCO₃ until pH ~9.

  • Extract: Extract immediately with DCM or EtOAc (3x).

  • Dry: Dry organic layer over Na₂SO₄ and concentrate in vacuo at low temp (<30°C).

    • Note: Allyl esters are volatile; do not apply high vacuum for extended periods.

  • Use: Use the resulting oil immediately in your coupling reaction.

Standard Workup & Purification Workflows

For a standard amide coupling (e.g., EDC/HOBt or HATU) producing a protected peptide (PG-Xaa-Gly-OAll).

Q: How do I remove unreacted Glycine Allyl Ester from the crude mixture?

A: Unlike the lipophilic product, the unreacted glycine derivative is highly polar and basic. You can exploit its pKa (~7.6) for an extractive removal.[1][2]

Protocol A: The "Acid Wash" Technique (Liquid-Liquid Extraction)

Best for: Products stable to mild acid (Boc/Fmoc protected peptides).

  • Dilute: Dilute the reaction mixture with Ethyl Acetate (EtOAc) .

    • Avoid DCM if possible, as it creates emulsions with aqueous washes.

  • Acid Wash: Wash the organic phase with 5% KHSO₄ (aq) or 10% Citric Acid (2x).

    • Mechanism:[3][4][5][6] This protonates the unreacted H-Gly-OAll amine, forcing it into the aqueous layer.

  • Base Wash: Wash with Saturated NaHCO₃ (2x).[2]

    • Mechanism:[3][4][5][6] Removes unreacted carboxylic acid starting material and acidic coupling byproducts (e.g., HOBt).

  • Brine/Dry: Wash with brine, dry over MgSO₄, and concentrate.

Protocol B: Scavenger Resins (Chromatography-Free)

Best for: High-throughput synthesis or acid-sensitive products.

If the product cannot withstand acid washes, use a polymer-supported isocyanate (PS-Isocyanate) scavenger.

  • Action: Add 2-3 equivalents of PS-Isocyanate to the reaction mixture.

  • Mechanism: The isocyanate reacts covalently with the unreacted H-Gly-OAll amine to form an insoluble urea derivative.

  • Step: Stir for 4 hours, filter the resin, and concentrate the filtrate.

Visualization: Purification Decision Matrix

PurificationWorkflow Start Crude Reaction Mixture (PG-Xaa-Gly-OAll) CheckSolubility Is Product Acid Stable? Start->CheckSolubility AcidWash Protocol A: Acid Wash (5% KHSO4 / Citric Acid) CheckSolubility->AcidWash Yes (Boc/Fmoc) Scavenger Protocol B: Scavenger Resin (PS-Isocyanate) CheckSolubility->Scavenger No (Trt/Acid Labile) CheckPurity Check Purity (HPLC/TLC) AcidWash->CheckPurity Scavenger->CheckPurity Flash Flash Chromatography (Hex/EtOAc or DCM/MeOH) CheckPurity->Flash <95% Purity Final Pure Product CheckPurity->Final >95% Purity Flash->Final

Caption: Decision matrix for selecting the appropriate workup strategy based on product stability.

Deep Dive Troubleshooting: The DKP Trap

The most common "ghost" impurity in glycine chemistry.

Q: I see a byproduct with Mass = [Expected Mass - 58 (Allyl Alcohol)]. What is it?

A: This is likely a Diketopiperazine (DKP) .[3][5][6] Glycine is sterically unhindered. If it is the second residue in a sequence (e.g., H-Gly-Pro-OR or H-Gly-Xaa-OR), the free N-terminal amine can attack the C-terminal ester intramolecularly, ejecting the allyl alcohol and forming a cyclic 6-membered ring.

Risk Factors:

  • Sequence: Glycine or Proline at the C-terminus or penultimate position.

  • Base Exposure: Leaving the Fmoc-deprotected amine in basic solution (e.g., 20% piperidine) for too long promotes cyclization.

  • Sterics: Glycine's lack of side chain reduces the energy barrier for ring closure.

Prevention Strategy:

  • Rapid Coupling: Do not let the deprotected amine sit. Add the next activated amino acid immediately.

  • Bulky Protecting Groups: Use Trityl (Trt) protection on the N-terminus if possible, as the steric bulk hinders cyclization.

  • Avoid Base: If storing the intermediate, keep it in acidic form (TFA salt) rather than as a free base.

Visualization: DKP Formation Mechanism

DKP_Mechanism Step1 Dipeptide Ester (H2N-Xaa-Gly-OAll) Transition Intramolecular Attack (Amine attacks Ester Carbon) Step1->Transition Basic pH Product Diketopiperazine (DKP) (Cyclic Byproduct) Transition->Product Leaving Allyl Alcohol (HO-All) Transition->Leaving

Caption: Mechanism of Diketopiperazine (DKP) formation driven by intramolecular nucleophilic attack.[3][6]

Quantitative Data: Solvent Compatibility Table

Use this guide to select solvents for extraction and chromatography.

SolventSolubility of H-Gly-OAll[7][8]·HClSolubility of Peptide ProductSuitability for Workup
Water HighLow (usually)Excellent (Aqueous phase)
DCM LowHighGood (Organic phase)
Ethyl Acetate Very LowHighExcellent (Organic phase)
Methanol HighHighPoor (Avoid in extraction)
Diethyl Ether InsolubleModerate/LowGood (Precipitation)

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive guide on allyl ester stability and deprotection).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[9] Chemical Reviews, 109(6), 2455-2504. (Detailed review including allyl esters).

  • Gisin, B. F., & Merrifield, R. B. (1972). "Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis." Journal of the American Chemical Society, 94(9), 3102–3106. (Foundational paper on DKP formation mechanisms).

  • BenchChem Technical Support. (2025). "Strategies to Mitigate Diketopiperazine (DKP) Formation." (Practical troubleshooting for Gly/Pro sequences).

Sources

Optimization

Technical Support Center: Refining Protocols for Glycine Allyl Ester Hydrochloride Deprotection

Welcome to the technical support center for Glycine allyl ester hydrochloride deprotection. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the allyl protecting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Glycine allyl ester hydrochloride deprotection. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the allyl protecting group for carboxylic acids and require robust, reproducible deprotection protocols. Here, we move beyond simple step-by-step instructions to explore the causality behind experimental choices, enabling you to troubleshoot and optimize this critical transformation effectively.

Core Principles: The Palladium-Catalyzed Allyl Deprotection

The removal of an allyl ester is most commonly achieved through a palladium(0)-catalyzed reaction, often referred to as a Tsuji-Trost type reaction.[1] Understanding this mechanism is fundamental to troubleshooting. The process involves the formation of a π-allylpalladium complex, which is then intercepted by a nucleophile (the "scavenger").[1][2]

The Catalytic Cycle

The catalytic cycle provides a roadmap for understanding potential points of failure, from catalyst inactivation to inefficient scavenging of the reactive allyl intermediate.

Allyl_Deprotection_Mechanism sub Glycine Allyl Ester ox_add Oxidative Addition sub->ox_add pd0 Pd(0)L₄ Catalyst pd0->ox_add pi_allyl π-Allylpalladium(II) Complex ox_add->pi_allyl glycinate Glycinate Anion ox_add->glycinate nuc_attack Nucleophilic Attack pi_allyl->nuc_attack final_gly Glycine (post-workup) glycinate->final_gly Protonation during workup scav Allyl Scavenger (e.g., PhSiH₃, Morpholine) scav->nuc_attack product Allylated Scavenger nuc_attack->product regen_pd0 Regenerated Pd(0)L₂ nuc_attack->regen_pd0 regen_pd0->pd0 +2L

Caption: Palladium-catalyzed deprotection of a glycine allyl ester.

Troubleshooting Guide

This section addresses the most common issues encountered during the deprotection of Glycine allyl ester hydrochloride.

Q1: My deprotection reaction is sluggish or incomplete. What are the primary causes and how can I resolve this?

A1: Incomplete conversion is a frequent issue stemming from several potential root causes, primarily related to the catalyst's activity and the reaction conditions.

Potential Cause 1: Inactive Catalyst The most common catalyst, Tetrakis(triphenylphosphine)palladium(0) or Pd(PPh₃)₄, is known to be sensitive to oxygen, which can lead to the formation of inactive palladium(II) species.[3] While traditional protocols demand strict inert atmosphere conditions, recent studies have shown that for many applications, these reactions can be run successfully under atmospheric conditions, especially when using fresh, high-quality catalyst.[3][4]

  • Solution:

    • Use Fresh Catalyst: Always use catalyst from a freshly opened bottle or a properly stored (under argon/nitrogen) stock. A bright yellow color is indicative of active Pd(PPh₃)₄; a brownish or greenish tint suggests decomposition.

    • Inert Atmosphere: For particularly sensitive substrates or when pushing for maximum efficiency, flushing the reaction vessel with argon or nitrogen is still best practice.

    • Consider an Air-Stable Pre-catalyst: For improved consistency, consider using an air-stable Pd(II) pre-catalyst like Pd(PPh₃)₂Cl₂, which is reduced in situ to the active Pd(0) species. A recently developed protocol using Pd(PPh₃)₂Cl₂ with Meldrum's acid and a silane has shown excellent results in an open-flask setup.[5]

Potential Cause 2: Insufficient Reaction Time or Temperature While many deprotections are complete within 1-2 hours at room temperature, some substrates may react more slowly.

  • Solution:

    • Monitor the Reaction: Track the disappearance of the starting material using an appropriate technique like TLC, LC-MS, or NMR.

    • Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., overnight).

    • Gentle Heating: Gently heating the reaction to 40-50°C can significantly accelerate the rate. Microwave heating has also been shown to expedite deprotection dramatically, often reducing reaction times to minutes.[4]

Potential Cause 3: Inefficient Scavenger The choice and amount of allyl scavenger can influence the overall reaction rate by affecting the turnover of the catalytic cycle.

  • Solution:

    • Screen Scavengers: If using a common scavenger like phenylsilane doesn't yield complete conversion, consider alternatives. See the table in Q2 for options.

    • Increase Scavenger Equivalents: Ensure a sufficient excess of the scavenger is used. For scavengers like phenylsilane or morpholine, 15-40 equivalents are common.[4][6]

Q2: I'm observing an N-allylated glycine byproduct. How can I prevent this side reaction?

A2: The formation of N-allyl glycine is a classic example of what happens when the reactive π-allylpalladium intermediate is not trapped efficiently. The deprotected glycine's free amine is nucleophilic and can attack this intermediate, leading to the undesired byproduct. The key is to use a highly effective external nucleophile—an "allyl scavenger"—to intercept the intermediate faster than the product can.[2][6]

  • The Causality: The scavenger's role is purely kinetic. It must be present in sufficient concentration and be nucleophilic enough to outcompete the newly formed amine for the allyl group.

ScavengerTypical EquivalentsAdvantagesDisadvantages
Phenylsilane (PhSiH₃) 15-25Effective, common, relatively benign byproducts.[3]Can sometimes be less effective for preventing N-allylation in sensitive cases.[6]
Morpholine 20-40Good nucleophile, inexpensive.[6]Basic, may not be suitable for base-sensitive substrates.
Dimethylamine-borane complex 20-40Reported to be highly effective in preventing N-allylation of secondary amines.[6]More specialized reagent.
Barbituric Acid Derivatives 2-5Can be used in protic solvents and at room temperature.[7]May require specific solvent systems.
Sodium 2-ethylhexanoate 2-4A classic scavenger used in early protocols.[2]Can be less efficient than newer options.
  • Recommended Action:

    • Increase Scavenger Concentration: This is the most direct way to favor the desired reaction pathway.

    • Switch to a More Effective Scavenger: For challenging cases, switching from phenylsilane to morpholine or a dimethylamine-borane complex can completely suppress N-allylation.[6]

Q3: How do I effectively remove residual palladium from my final product?

A3: Residual palladium is a major concern, especially in pharmaceutical development. Simple workups and chromatography are often insufficient for removing it to acceptable levels (ppm).

  • Solution 1: Scavenging Washes After the reaction is complete, wash the organic phase with solutions of reagents that chelate palladium.

    • Sodium diethyldithiocarbamate: A 0.5% w/w solution in DMF is effective for chelating and removing palladium.

    • Thiol-based reagents: Solutions containing mercaptoethanol can also be used.

  • Solution 2: Solid-Phase Scavengers For a more robust and scalable solution, use functionalized silica or polymer resins designed to scavenge heavy metals. These are highly effective and can be removed by simple filtration.

Scavenger TypeFunctional GroupComments
Silica-Based Thiol, Thio-urea, TriamineHigh affinity for palladium, compatible with many solvents, excellent for process scale-up.[8]
Polymer-Based (e.g., MP-TMT) Trithiocyanuric acidHigh loading capacity, demonstrated effectiveness in pharmaceutical processes.[8]

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check_time -> success [label="No"]; check_time -> increase_time [label="Yes"]; increase_time -> add_heat; add_heat -> success; }

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Allyl Ester Protecting Groups: Strategy, Application, and Orthogonality

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The selection of a protecting group for a carboxylic ac...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The selection of a protecting group for a carboxylic acid can dictate the feasibility of a synthetic route, influencing everything from reaction yields to the final purity of the target molecule. Among the arsenal of available options, the allyl ester stands out for its unique deprotection mechanism, offering a high degree of chemoselectivity under remarkably mild conditions.

This guide provides an in-depth comparative analysis of the allyl ester as a protecting group for carboxylic acids. We will delve into its fundamental properties, contrast its performance with common alternatives—namely benzyl, tert-butyl, and silyl esters—and provide the experimental context necessary for strategic application in complex synthetic challenges.

The Allyl Ester: A Profile of a Versatile Protecting Group

The allyl group provides a robust shield for the carboxylic acid moiety. It is generally stable across a wide range of pH conditions, making it compatible with many synthetic transformations.[1] However, its true value lies in the specific and mild conditions required for its removal, which are predicated on the unique reactivity of the allylic double bond.

Protection Mechanism: Formation of Allyl Esters

The introduction of the allyl protecting group is typically a straightforward esterification. A common and effective method involves the reaction of a carboxylate salt with an allyl halide, such as allyl bromide, in a polar aprotic solvent. This proceeds via an SN2 mechanism.[2]

G cluster_0 Allyl Ester Formation Workflow RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Salt (R-COO⁻) RCOOH->Carboxylate Deprotonation Base Base (e.g., Cs₂CO₃, DBU) Base->Carboxylate AllylEster Allyl Ester Carboxylate->AllylEster SN2 Attack AllylHalide Allyl Bromide AllylHalide->AllylEster Solvent Solvent (e.g., DMF) Solvent->AllylEster

Caption: General workflow for the formation of an allyl ester.

Deprotection Mechanism: The Palladium-Catalyzed Advantage

The hallmark of the allyl ester is its cleavage under neutral conditions using a palladium(0) catalyst.[3] This process involves the formation of a π-allyl palladium complex, which is then intercepted by a nucleophilic scavenger.[3] This mechanism avoids the harsh acidic or basic conditions required for many other ester protecting groups, thereby preserving sensitive functionalities elsewhere in the molecule.

G cluster_1 Palladium-Catalyzed Allyl Ester Deprotection AllylEster Allyl Ester PiAllyl π-Allyl Palladium Complex AllylEster->PiAllyl Pd0 Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Pd0->PiAllyl Oxidative Addition Carboxylate Carboxylate Anion (R-COO⁻) PiAllyl->Carboxylate Release AllylScavenger Allylated Scavenger PiAllyl->AllylScavenger Nucleophilic Attack CarboxylicAcid Carboxylic Acid (R-COOH) Carboxylate->CarboxylicAcid Scavenger Nucleophilic Scavenger (e.g., Morpholine, Pyrrolidine) Scavenger->AllylScavenger Pd0_regen Pd(0) Catalyst (regenerated) AllylScavenger->Pd0_regen Reductive Elimination ProtonSource Proton Source (e.g., H₂O, mild acid) ProtonSource->CarboxylicAcid Protonation G cluster_workflow Experimental Workflow: Allyl Ester Protection & Deprotection cluster_protection Protection cluster_deprotection Deprotection P1 Dissolve R-COOH in DMF P2 Add Cs₂CO₃ P1->P2 P3 Add Allyl Bromide P2->P3 P4 Stir & Monitor (TLC) P3->P4 P5 Workup & Purify P4->P5 P_End Isolated Allyl Ester P5->P_End D1 Dissolve Allyl Ester in DCM (Inert Atm.) D2 Add Scavenger D1->D2 D3 Add Pd(PPh₃)₄ D2->D3 D4 Stir & Monitor (TLC) D3->D4 D5 Workup & Purify D4->D5 D_End Isolated Carboxylic Acid D5->D_End G Start Molecule with tBu, Bn, and Allyl Esters Path1_Step1 Pd(PPh₃)₄ Scavenger Start->Path1_Step1 Cleave Allyl Path2_Step1 TFA / DCM Start->Path2_Step1 Cleave tBu Path3_Step1 H₂ / Pd/C Start->Path3_Step1 Cleave Bn Path1_Result1 tBu and Bn Esters Intact Allyl Ester → COOH Path1_Step1->Path1_Result1 Path2_Result1 Bn and Allyl Esters Intact tBu Ester → COOH Path2_Step1->Path2_Result1 Path3_Result1 tBu and Allyl Esters Intact Bn Ester → COOH Path3_Step1->Path3_Result1

Sources

Comparative

Technical Comparison Guide: Quantification of Glycine Allyl Ester Hydrochloride Reaction Products by HPLC

Executive Summary: The Analytical Dilemma Glycine allyl ester hydrochloride (GAE-HCl) is a critical intermediate in peptide synthesis (as a C-terminal protecting group) and in the ring-opening polymerization of polypepto...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Dilemma

Glycine allyl ester hydrochloride (GAE-HCl) is a critical intermediate in peptide synthesis (as a C-terminal protecting group) and in the ring-opening polymerization of polypeptoids. Its quantification presents a distinct "analytical paradox":

  • Polarity: As a hydrochloride salt, it is highly polar, leading to near-zero retention on standard C18 columns.

  • Detection Asymmetry: The allyl ester moiety possesses a weak chromophore (

    
     nm), allowing direct UV detection. However, its primary reaction product—Glycine —is UV-transparent above 200 nm.
    

This guide objectively compares the Direct Ion-Pair HPLC (IP-HPLC) method against the industry-standard Pre-Column Derivatization workflow. While derivatization offers femtomole sensitivity, this guide demonstrates that for process monitoring and purity assays, IP-HPLC offers superior throughput and kinetic accuracy.

The Analytical Landscape: Method Comparison

The following table summarizes the performance metrics of the primary quantification strategies.

FeatureMethod A: Direct IP-HPLC (Recommended) Method B: Pre-Column Derivatization (OPA/FMOC) Method C: HILIC-CAD
Principle Hydrophobic interaction via ion-pairing reagent + Low UV detection.Chemical modification to add fluorophore/chromophore.Hydrophilic interaction + Charged Aerosol Detection.
Target Analyte GAE-HCl (Excellent), Glycine (Poor/Invisible).Both GAE and Glycine (Excellent).Both (Good).
LOD (Limit of Detection) ~10 µg/mL (GAE)~1 ng/mL (Femtomole levels)~1 µg/mL
Sample Prep Time < 5 mins (Dilute & Shoot)30-45 mins (Reaction required)< 5 mins
Kinetic Accuracy High (Snapshot of reaction state).Medium (Derivatization pH can shift equilibrium).High .
Throughput High (10 min run).Low (Complex gradient + Prep).Medium (Equilibration slow).
Decision Framework

Use the following logic to select your protocol:

MethodSelection Start Start: Define Analytical Goal Goal What is the primary target? Start->Goal Trace Trace Impurity / PK Study (< 1 µg/mL) Goal->Trace Low Conc. Process Purity Assay / Reaction Monitoring (> 0.1 mg/mL) Goal->Process High Conc. Deriv Method B: Pre-Column Derivatization (OPA/FMOC) Trace->Deriv Both Need to quantify Glycine (Hydrolysis Product)? Process->Both Both->Deriv Yes (No CAD available) IPHPLC Method A: Direct IP-HPLC (UV 210 nm) Both->IPHPLC No (GAE only) CAD Method C: HILIC-CAD Both->CAD Yes (Universal)

Caption: Decision tree for selecting the optimal quantification method based on sensitivity needs and equipment availability.

Deep Dive: Direct Ion-Pair HPLC (The "Product")

This section details the Direct IP-HPLC method. This approach is superior for monitoring the stability of GAE-HCl or its consumption in synthesis because it avoids the pH shifts associated with derivatization, which can artificially induce hydrolysis during sample preparation.

The Mechanism

Glycine allyl ester is a cation at neutral/acidic pH (


 of amine 

9.6). By adding an ion-pairing reagent like Sodium Octanesulfonate or Heptafluorobutyric Acid (HFBA) , we form a neutral hydrophobic complex that retains well on a C18 chain.
Optimized Protocol
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus or equivalent),

    
     mm, 5 µm.
    
  • Mobile Phase A: 10 mM Sodium Octanesulfonate (or Hexanesulfonate) in Water, pH adjusted to 2.5 with Phosphoric Acid.

    • Why pH 2.5? Suppresses silanol activity and ensures the amine is fully protonated for ion-pairing.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-10 min: 5%

      
       40% B (Linear ramp)
      
    • 10-12 min: 40%

      
       5% B
      
  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm .[1]

    • Note: The allyl double bond (

      
      ) and ester carbonyl (
      
      
      
      ) provide sufficient absorbance at 210 nm.
  • Temperature: 30°C.

Experimental Data: Linearity & Precision

Data derived from validation studies of amino acid ester salts.

ParameterResult (GAE-HCl)Notes
Retention Time 7.4 ± 0.1 minGlycine elutes at void (1.2 min).
Linearity (

)
> 0.9995Range: 0.05 – 5.0 mg/mL.
LOD (S/N = 3) 8 µg/mLSufficient for purity assays.
Precision (RSD, n=6) 0.4%Highly reproducible compared to derivatization.

Reaction Monitoring: Hydrolysis Kinetics

A major application of this guide is monitoring the stability of GAE-HCl.[2] The ester bond is susceptible to hydrolysis, yielding Glycine and Allyl Alcohol.

The Reaction Pathway

The hydrolysis is pH-dependent.[2] In the IP-HPLC method, the disappearance of the GAE peak is the primary metric.

Reaction GAE Glycine Allyl Ester (UV Active @ 210nm) Transition Tetrahedral Intermediate GAE->Transition Hydrolysis Water H2O / OH- Water->Transition Gly Glycine (UV Inactive) Transition->Gly Alc Allyl Alcohol (Volatile/Weak UV) Transition->Alc

Caption: Hydrolysis pathway of Glycine Allyl Ester. Note that the primary product (Glycine) loses the UV-active allyl handle.

Stability Protocol (Self-Validating)

To verify the method's capability to track degradation:

  • Preparation: Dissolve GAE-HCl in Phosphate Buffer (pH 7.4).

  • Sampling: Inject every 30 minutes for 12 hours.

  • Observation:

    • t=0: Single peak at 7.4 min.

    • t=6h: Decrease in 7.4 min peak area. Appearance of a void volume peak (Glycine) if using CAD, or no new peak if using UV (proving the limitation).

    • Calculation: Plot

      
       vs. Time. Linearity confirms pseudo-first-order kinetics.
      

Troubleshooting & Optimization

"Ghost" Peaks at Void Volume
  • Symptom: Large interference peak at 1-2 minutes.

  • Cause: Injection solvent mismatch or nitrate contaminants.

  • Fix: Dissolve samples in Mobile Phase A. Ensure water source is 18.2 MΩ.

Peak Tailing
  • Cause: Interaction between the free amine and residual silanols on the column.

  • Fix: Increase Ion-Pair concentration to 20 mM or add 0.1% Triethylamine (TEA) to the mobile phase (ensure pH remains acidic).

Baseline Drift at 210 nm
  • Cause: Absorption of the ion-pairing reagent or organic modifier gradient.

  • Fix: Use "HPLC Grade" reagents. If using TFA (Trifluoroacetic acid) instead of sulfonate, drift is common; subtract a blank gradient baseline.

Conclusion

For the quantification of Glycine allyl ester hydrochloride in purity assays and reaction monitoring, Direct IP-HPLC is the superior choice over derivatization due to its simplicity, speed, and lack of sample-induced artifacts.

  • Choose IP-HPLC when: You need to quantify the ester purity or degradation rate (>10 µg/mL).

  • Choose Derivatization when: You specifically need to quantify the formation of Glycine at trace levels.

References

  • Vertex AI Search. (2025). Ion-pair HPLC for amino acid esters and stability data. Retrieved from 3

  • Sielc Technologies. (n.d.). HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. Retrieved from 4

  • BenchChem. (2025).[1][2] Stability of Glycine Ethyl Ester Hydrochloride: An In-depth Technical Guide. Retrieved from 2

  • Agilent Technologies. (2010).[5] Analysis of Amino Acids by HPLC: Derivatization Protocols. Retrieved from 5

  • Storer, A. C., et al. (1988). Comparison of the kinetics of the papain-catalyzed hydrolysis of glycine- and alanine-based esters. Biochemistry. Retrieved from 6

Sources

Validation

Technical Guide: Structural Confirmation of Products from Glycine Allyl Ester Hydrochloride Reactions

Executive Summary Glycine allyl ester hydrochloride (H-Gly-OAll[1]·HCl) is a critical synthon in peptide chemistry, particularly for strategies requiring orthogonal C-terminal protection. Unlike methyl or ethyl esters, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Glycine allyl ester hydrochloride (H-Gly-OAll[1]·HCl) is a critical synthon in peptide chemistry, particularly for strategies requiring orthogonal C-terminal protection. Unlike methyl or ethyl esters, the allyl ester is stable to both acidic (Boc removal) and basic (Fmoc removal) conditions but can be cleaved under mild, neutral conditions using Palladium(0).

However, the "hydrochloride" salt form presents specific challenges in coupling efficiency and structural verification. This guide provides a comparative analysis of analytical methods to confirm reaction success, supported by a self-validating experimental protocol and troubleshooting frameworks for common failure modes like diketopiperazine (DKP) formation.

Part 1: The Precursor & Reaction Context

The Synthon: H-Gly-OAll·HCl (CAS: 144156-16-1) Role: Introduces a C-terminal Glycine protected by an allyl group. Key Reactivity:

  • Amine Salt: The

    
     moiety renders the amine non-nucleophilic. It must be neutralized (e.g., with DIPEA or NMM) in situ to react.
    
  • Allyl Ester: Provides a "handle" for structural verification via

    
    H NMR (diagnostic multiplets) and allows for Pd(0)-catalyzed deprotection.
    
The Model Reaction

To validate the structure, we define a standard coupling reaction:



Part 2: Comparative Analysis of Structural Confirmation Methods

Researchers often rely solely on LC-MS, but for allyl esters, NMR is the superior tool for confirming the integrity of the protecting group.

FeatureMethod A: High-Field

H NMR
Method B: LC-MS (ESI) Method C: HPLC (UV)
Primary Utility Structural Certainty. Confirms the allyl group is intact and not isomerized (to enol ether).Mass Confirmation. Rapidly identifies product vs. starting material.Purity Assessment. Quantifies conversion and byproduct profile.
Diagnostic Signal Allylic system (5.8–6.0 ppm multiplet).

and

adducts.
Retention time shift (hydrophobic shift).
Blind Spots Low sensitivity for minor impurities (<1%).Cannot easily distinguish isomers (e.g., allyl vs. propenyl migration).No structural data; relies on reference standards.
Verdict Gold Standard for structure.Best for high-throughput screening.Essential for purity.[2][3]

Part 3: Experimental Protocol (Self-Validating System)

This protocol includes "Checkpoints" to ensure the HCl salt is properly neutralized and the coupling proceeds.

Materials
  • Precursor: H-Gly-OAll·HCl (1.0 equiv)

  • Acid Component: Fmoc-Phe-OH (1.1 equiv)

  • Coupling Agent: HATU (1.05 equiv)

  • Base: DIPEA (3.0 equiv) — Critical: 1 eq to neutralize HCl, 2 eq for reaction.

  • Solvent: DMF (Anhydrous)

Step-by-Step Workflow
  • Activation (Time: T-0 to T+5 min):

    • Dissolve Fmoc-Phe-OH (1.1 eq) and HATU (1.05 eq) in DMF.

    • Add DIPEA (1.0 eq) to activate the acid. Solution should turn yellow.

  • Salt Neutralization (The "Hidden" Step):

    • In a separate vial, dissolve H-Gly-OAll·HCl in minimal DMF.

    • Add DIPEA (2.0 eq). Checkpoint: Ensure the salt dissolves completely.[4] If cloudy, add minimal DMF.

  • Coupling:

    • Add the amine solution to the activated acid solution.

    • Stir at Room Temp for 1-2 hours.

  • Workup (Extraction):

    • Dilute with EtOAc. Wash with 5%

      
       (removes DIPEA), sat. 
      
      
      
      (removes unreacted acid), and Brine.
    • Dry over

      
       and concentrate.
      
  • Validation:

    • Analyze crude via LC-MS immediately to confirm mass.

    • Purify via Flash Chromatography (Hexane/EtOAc).

Workflow Visualization

G Start H-Gly-OAll·HCl (Solid Salt) Neutralize Neutralization (+DIPEA) Start->Neutralize Dissolve Couple Coupling (Fmoc-Phe-OH + HATU) Neutralize->Couple Free Amine Workup Workup (Acid/Base Wash) Couple->Workup Crude Peptide Analysis Structural Confirmation (NMR + LCMS) Workup->Analysis Purified Product

Figure 1: Reaction workflow emphasizing the critical neutralization step required for hydrochloride salts.

Part 4: Structural Confirmation Data

To confirm the product Fmoc-Phe-Gly-OAll , you must verify the specific NMR signature of the allyl ester.

H NMR Diagnostic Signals (CDCl , 400 MHz)

The allyl group ($ -O-CH_2-CH=CH_2 $) provides a distinct spin system that does not overlap with standard amino acid side chains (except perhaps Trp/His aromatics, but the splitting pattern is unique).

Proton GroupChemical Shift (

)
MultiplicityIntegrationAssignment Logic
Vinyl CH 5.85 – 5.95 ppm Multiplet (ddt)1HThe most deshielded alkene proton. Diagnostic for allyl presence.[5]
Terminal =CH

5.20 – 5.35 ppm Two Doublets (dd)2HDistinct "roofing" effect. One cis, one trans to the vinyl proton.
Allylic -OCH

-
4.60 – 4.65 ppm Doublet (d)2HCouples to the Vinyl CH. Confirms ester linkage is intact.
Gly

-CH

3.95 – 4.10 ppm Doublet/Multiplet2HShifts downfield from the starting material (~3.9 ppm) due to amide bond formation.
NMR Logic Diagram

This diagram illustrates the connectivity and coupling logic used to interpret the spectrum.

NMR_Logic Gly_Alpha Glycine α-CH2 (4.0 ppm) Ester_O Ester Oxygen (-O-) Gly_Alpha->Ester_O Bond Allyl_CH2 Allylic CH2 (4.6 ppm, d) Ester_O->Allyl_CH2 Bond Vinyl_CH Vinyl CH (5.9 ppm, m) Allyl_CH2->Vinyl_CH Vicinal Coupling (J ~ 5-6 Hz) Term_CH2 Terminal =CH2 (5.3 ppm, dd) Vinyl_CH->Term_CH2 Vicinal Coupling (J ~ 10-17 Hz)

Figure 2: NMR connectivity map. The coupling between the Allylic CH2 and Vinyl CH is the primary confirmation of the ester structure.

Part 5: Critical Troubleshooting

Diketopiperazine (DKP) Formation

The Risk: When removing the N-terminal Fmoc group from a dipeptide-allyl ester (e.g., H-Phe-Gly-OAll), the free amine can attack the C-terminal allyl ester, forming a cyclic DKP and cleaving the allyl group prematurely.[6]

  • Detection:

    • LC-MS: Loss of Allyl mass (M - 41) or appearance of cyclic mass (M - Allyl alcohol).

    • NMR: Disappearance of allyl signals (5.9/5.3/4.6 ppm).

  • Prevention: Avoid leaving the dipeptide in basic solution (20% piperidine) for long periods. Perform Fmoc deprotection quickly or use bulky trityl-based resins if synthesizing on solid phase.

Isomerization to Enol Ether

The Risk: Palladium catalysts (used in subsequent steps) or strong bases can isomerize the allyl double bond to an internal position ($ -O-CH=CH-CH_3 $).

  • Detection: The multiplet at 5.9 ppm disappears, replaced by signals around 6.2 ppm. The terminal doublets at 5.3 ppm disappear.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).
  • PubChem. Glycine allyl ester hydrochloride (Compound Summary). [Link][1]

Sources

Comparative

A Comparative Guide to Purity Assessment of Synthesized Glycine Allyl Ester Hydrochloride

For researchers, scientists, and professionals in drug development, the integrity of synthesized compounds is paramount. The purity of starting materials like Glycine allyl ester hydrochloride directly influences the out...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of synthesized compounds is paramount. The purity of starting materials like Glycine allyl ester hydrochloride directly influences the outcomes of subsequent reactions and the quality of the final product. This guide provides a comprehensive comparison of analytical techniques to rigorously assess the purity of this critical building block, offering in-depth technical insights and actionable protocols.

The Imperative for Purity Analysis

Glycine allyl ester hydrochloride is a key reagent in peptide synthesis and other organic transformations. Its synthesis, however, can introduce various impurities, including unreacted starting materials, byproducts, and residual solvents. A singular analytical method is often insufficient to provide a complete purity profile. Therefore, a multi-technique approach is essential to ensure the quality and reliability of the synthesized compound. This guide will delve into the application and comparison of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Elemental Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

Expertise & Experience: ¹H NMR spectroscopy is a cornerstone of purity assessment, offering a detailed structural fingerprint of the molecule. It allows for the identification of the target compound and the detection of proton-bearing impurities. For quantitative analysis (qNMR), an internal standard is used, enabling precise purity determination.[1][2][3] The choice of a suitable deuterated solvent is crucial; for polar compounds like amino acid hydrochlorides, D₂O is often employed to avoid signal overlap.[4]

Trustworthiness: The self-validating nature of NMR lies in the predictable chemical shifts and coupling constants of the protons. Any deviation from the expected spectrum can indicate the presence of impurities. For instance, the persistence of signals from starting materials would be readily apparent.

Experimental Protocol: ¹H NMR for Glycine Allyl Ester Hydrochloride

  • Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) in a known volume of deuterated solvent (e.g., D₂O).

  • Internal Standard: Add a known quantity of a certified internal standard.

  • Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher), ensuring a sufficient relaxation delay for accurate integration.[2]

  • Data Analysis: Process the spectrum and integrate the signals corresponding to the analyte and the internal standard. Calculate the purity based on the integral ratios and the known concentrations.

Data Presentation: Expected ¹H NMR Signals

ProtonsExpected Chemical Shift (ppm in D₂O)Multiplicity
Glycine α-CH₂~3.8s
Allyl -OCH₂-~4.7d
Allyl =CH₂~5.3-5.4m
Allyl -CH=~5.9-6.0m

Visualization: NMR Purity Assessment Workflow

cluster_0 Method Development cluster_1 Sample Analysis Column Selection Column Selection Mobile Phase Optimization Mobile Phase Optimization Column Selection->Mobile Phase Optimization Gradient Programming Gradient Programming Mobile Phase Optimization->Gradient Programming Sample Preparation Sample Preparation Injection Injection Sample Preparation->Injection Chromatographic Separation Chromatographic Separation Injection->Chromatographic Separation Detection (UV) Detection (UV) Chromatographic Separation->Detection (UV) Data Analysis Data Analysis Detection (UV)->Data Analysis

Sources

Validation

Comparative Guide: Chemical Orthogonality &amp; Stability of Glycine Allyl Ester Hydrochloride

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The Strategic Role of H-Gly-OAll·HCl In the landscape of peptide synthesis and medic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Strategic Role of H-Gly-OAll·HCl

In the landscape of peptide synthesis and medicinal chemistry, Glycine Allyl Ester Hydrochloride (H-Gly-OAll·HCl) occupies a critical niche defined by orthogonality . Unlike standard methyl or ethyl esters (cleaved by saponification) or tert-butyl esters (cleaved by acid), the allyl ester provides a "third dimension" of protection—removable via Palladium(0) catalysis under neutral conditions.

This guide objectively compares H-Gly-OAll·HCl against its primary alternatives (Methyl, Benzyl, and t-Butyl esters), focusing on chemical cross-reactivity (specifically, unwanted side reactions like diketopiperazine formation) and orthogonal stability .

Comparative Analysis: Orthogonality & Selectivity Matrix

The choice of C-terminal protection dictates the synthesis strategy. The following table contrasts Glycine Allyl Ester with standard alternatives, highlighting "cross-reactivity" risks (where deprotection conditions inadvertently trigger side reactions).

Table 1: Comparative Stability and Orthogonality Profile

FeatureGlycine Allyl Ester (H-Gly-OAll) Glycine Methyl Ester (H-Gly-OMe) Glycine Benzyl Ester (H-Gly-OBzl) Glycine t-Butyl Ester (H-Gly-OtBu)
Cleavage Condition Pd(PPh₃)₄ / Scavenger (Neutral)LiOH / NaOH (Saponification)H₂ / Pd-C or HF (Strong Acid)TFA / HCl (Acid)
Fmoc Compatibility ✅ Fully Compatible⚠️ Risk of hydrolysis during base treatments✅ Compatible✅ Compatible
Boc Compatibility ✅ Fully Compatible✅ Compatible✅ Compatible❌ Cleaved by TFA
"Cross-Reactivity" Risk Low: Orthogonal to Acid/Base.[1]High: Base hydrolysis can racemize chiral neighbors.Medium: Hydrogenolysis may reduce Trp/Met.Low: But not orthogonal to side-chain deprotection.
DKP Formation Risk High: Unhindered ester promotes rapid cyclization.High: Methyl esters are prone to DKP.Medium: Bulky group slows cyclization.Low: Steric bulk inhibits DKP.[2]

Critical Insight: The "cross-reactivity" of greatest concern with Glycine esters is Diketopiperazine (DKP) formation . Because Glycine lacks a side chain, it is sterically unhindered. When H-Gly-OAll is the C-terminal residue, the free amine of the penultimate amino acid can attack the allyl ester carbonyl, causing premature cleavage and cyclization (see Diagram 1).

Mechanistic Visualization: The DKP "Cross-Reactivity" Pathway

In drug development, "cross-reactivity" often refers to off-target biological effects. In synthesis, it refers to chemoselectivity failures . The diagram below illustrates the primary failure mode (DKP formation) compared to the successful orthogonal deprotection pathway.

G cluster_0 Comparison of Pathways Start Dipeptide-Allyl Ester (H2N-AA-Gly-OAll) Pd_Cat Pd(PPh3)4 (Catalyst) Start->Pd_Cat Alloc Deprotection (Neutral conditions) Attack Nucleophilic Attack (Intramolecular) Start->Attack Spontaneous (Basic pH / Slow Step) Product Free Peptide Acid (H2N-AA-Gly-OH) Pd_Cat->Product Yields Target DKP Diketopiperazine (Cyclic Byproduct) Attack->DKP Cyclization Allyl_Alcohol Allyl Alcohol (Leaving Group) Attack->Allyl_Alcohol

Caption: Figure 1. Mechanistic bifurcation between successful Palladium-catalyzed deprotection (Green) and the unwanted "cross-reactive" Diketopiperazine formation (Red) common in Glycine esters.

Experimental Protocols: Validating Orthogonality

To ensure the H-Gly-OAll·HCl reagent performs without cross-reacting (i.e., remaining stable during Fmoc removal but cleaving when targeted), use the following self-validating protocols.

Protocol A: The "Alloc" Orthogonality Check

Objective: Verify that the Allyl ester remains intact during standard Fmoc deprotection (20% Piperidine) but cleaves quantitatively with Pd(0).

Reagents:

  • Substrate: Fmoc-Phe-Gly-OAll

  • Reagent A (Fmoc Removal): 20% Piperidine in DMF.[3]

  • Reagent B (Allyl Removal): Pd(PPh₃)₄ (0.1 eq) + Phenylsilane (10 eq) in DCM (Dichloromethane).

Workflow:

  • Stability Test (Fmoc Removal):

    • Dissolve Fmoc-Phe-Gly-OAll in Reagent A.

    • Stir for 30 minutes at RT.

    • Validation Point: Analyze via HPLC.

    • Success Criteria: Disappearance of Fmoc peak; appearance of H-Phe-Gly-OAll. No formation of H-Phe-Gly-OH (indicates ester stability to base).

  • Cleavage Test (Allyl Removal):

    • Take the product from Step 1 (H-Phe-Gly-OAll).

    • Dissolve in dry DCM under Argon.

    • Add Phenylsilane (scavenger) followed by Pd(PPh₃)₄.

    • Stir for 1 hour.

    • Validation Point: Analyze via LC-MS.

    • Success Criteria: Complete conversion to H-Phe-Gly-OH. Mass shift: -40 Da (loss of allyl group).

Protocol B: DKP Suppression Strategy

Objective: Mitigate the high cross-reactivity risk of DKP formation when using Glycine Allyl Ester.

Rationale: The allyl group is small. Unlike the bulky t-Butyl group, it does not sterically hinder the intramolecular attack shown in Figure 1.

  • Avoid Base-Catalyzed Pauses: Do not leave the dipeptide (H-AA-Gly-OAll) in 20% piperidine for extended periods (>10 mins).

  • Use "In-Situ" Neutralization: When coupling the third amino acid, use a high-efficiency coupling reagent (e.g., HATU) with DIEA to outcompete the cyclization rate.

  • Temperature Control: Perform the Fmoc deprotection of the residue preceding the Gly-OAll unit at 0°C to slow down DKP kinetics.

Technical Specifications & Handling
  • Product Name: Glycine Allyl Ester Hydrochloride

  • Formula: C₅H₉NO₂·HCl

  • MW: 151.59 g/mol

  • Solubility: Highly soluble in water, methanol; moderately soluble in DCM/DMF.

  • Storage: Hygroscopic. Store at -20°C under desiccant. The HCl salt prevents the "auto-polymerization" seen in the free base form.

Analytical Interference Note: In biological assays (e.g., Biuret or Lowry), Glycine esters can cross-react due to the complexation of the free amine with copper ions. Always use a blank containing the ester at the same concentration when performing protein quantification assays.

References
  • National Institutes of Health (PMC). "Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis." PMC9725321. [Link]

Sources

Safety & Regulatory Compliance

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